5'-O-Acetyl Adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-5(18)21-2-6-8(19)9(20)12(22-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIAANGDAQJRIT-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5'-O-Acetyl Adenosine: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Acetyl Adenosine (B11128) is a synthetic derivative of the endogenous nucleoside adenosine, characterized by an acetyl group at the 5' position of the ribose sugar. This modification renders the molecule a promising prodrug candidate, designed to enhance the pharmacokinetic properties of adenosine. In vivo, 5'-O-Acetyl Adenosine is anticipated to undergo enzymatic deacetylation, releasing the parent compound, adenosine, to exert its well-documented physiological and pharmacological effects. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its mechanism of action as a prodrug, its metabolism, and the downstream signaling pathways influenced by the released adenosine. We will delve into its potential therapeutic applications in cardiovascular diseases, inflammation, and oncology. This document also compiles available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Rationale for Acetylating Adenosine
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. It is a key signaling molecule that modulates cellular functions through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers a cascade of intracellular events with diverse outcomes, including vasodilation, anti-inflammatory responses, and neurotransmission modulation.[1][2]
Despite its therapeutic potential, the clinical utility of adenosine is limited by its short biological half-life (less than 10 seconds) due to rapid uptake by cells and subsequent metabolism.[3] The 5'-O-acetylation of adenosine to form this compound represents a strategic approach to overcome this limitation. The acetyl group is designed to mask the hydrophilic 5'-hydroxyl group, potentially increasing the molecule's lipophilicity and resistance to rapid degradation, thereby improving its bioavailability and prolonging its therapeutic window.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₅O₅ | [4] |
| Molecular Weight | 309.28 g/mol | [4] |
| CAS Number | 2140-25-2 | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (commercially available) | [4] |
Biological Mechanism of Action: A Prodrug Approach
The primary biological significance of this compound lies in its role as a prodrug of adenosine. The acetyl group at the 5' position is susceptible to enzymatic hydrolysis by esterases present in plasma and tissues. This cleavage releases adenosine, which can then activate its cognate receptors.
Enzymatic Deacetylation
Downstream Signaling Pathways of Released Adenosine
Upon its release, adenosine activates its four receptor subtypes, leading to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and other signaling cascades.
-
A1 and A3 Receptors: Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]
-
A2A and A2B Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[6][7]
Therapeutic Potential
The biological effects of this compound are intrinsically linked to the therapeutic actions of adenosine.
Cardiovascular Effects
Adenosine is a potent regulator of cardiovascular function. It induces vasodilation, particularly in the coronary arteries, and has negative chronotropic, dromotropic, and inotropic effects on the heart.[2][8][9][10][11] These properties make adenosine a valuable agent in the management of supraventricular tachycardias and as a diagnostic tool in myocardial perfusion imaging. The prodrug approach with this compound could offer a more sustained delivery of adenosine, potentially leading to improved therapeutic outcomes in cardiovascular diseases.
Anti-Inflammatory Properties
Adenosine is a key endogenous anti-inflammatory molecule.[12][13] Activation of A2A and A3 adenosine receptors on immune cells can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the release of anti-inflammatory cytokines like IL-10.[13][14] By delivering adenosine in a controlled manner, this compound could be a valuable therapeutic strategy for a range of inflammatory conditions.
Anticancer Potential
The role of adenosine in cancer is complex and context-dependent. While high concentrations of extracellular adenosine can be cytotoxic to some cancer cell lines, adenosine signaling in the tumor microenvironment can also promote tumor growth and immune evasion.[15][16] The potential utility of this compound in oncology would depend on the specific cancer type and the desired therapeutic outcome. For instance, it could be explored for its cytotoxic effects or as a modulator of the tumor immune microenvironment. Studies on other acetylated compounds have shown enhanced anticancer activity and oral bioavailability.[7][17]
Experimental Protocols
Synthesis of this compound
A general method for the acetylation of nucleosides involves the use of an acetylating agent in a suitable solvent.
General Nucleoside Acetylation Protocol:
-
Dissolve the nucleoside (e.g., adenosine) in an appropriate solvent (e.g., water at pH 8, adjusted with NaOH).
-
Add an excess of the acetylating agent (e.g., N-acetyl imidazole).
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 4 hours), monitoring the reaction progress by a suitable analytical technique like NMR.
-
Purify the product using a chromatographic method, such as reverse-phase flash column chromatography.
-
Lyophilize the fractions containing the desired product to obtain a solid powder.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. scbt.com [scbt.com]
- 5. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP: fuel for extracellular adenosine formation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cardiovascular effects and underlying mechanisms of adenosine and its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Cardiovascular effects and underlying mechanisms of adenosine and its analogues]. | Semantic Scholar [semanticscholar.org]
- 11. Cardiovascular actions of substituted adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antiinflammatory effects of an adenosine kinase inhibitor are mediated by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
The Discovery and Scientific History of 5'-O-Acetyl Adenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-O-Acetyl Adenosine (B11128), a mono-acetylated derivative of the ubiquitous nucleoside adenosine, has a history deeply rooted in the broader exploration of nucleoside chemistry. While not as extensively studied for its direct biological effects as its parent compound, 5'-O-Acetyl Adenosine has been a valuable intermediate in the synthesis of various adenosine analogs and is conceptually important as a potential prodrug of adenosine. This guide delves into the historical context of its discovery, its synthesis, its presumed metabolic fate, and the well-established signaling pathways of its active form, adenosine.
Introduction and Historical Context
The scientific journey of this compound is intrinsically linked to the pioneering era of nucleoside chemistry in the mid-20th century. Following the elucidation of the structure of adenosine, a fundamental component of ATP, RNA, and various coenzymes, chemists began to explore its derivatives for a multitude of purposes, including the development of novel therapeutic agents.
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis would have been a logical and achievable step for organic chemists of the time. Early work on the synthesis of 5'-substituted adenosine derivatives, such as the research by W. Jahn in 1965, laid the groundwork for the preparation of compounds like this compound[1]. The primary motivation for such syntheses was often the creation of protected intermediates for further chemical modifications at other positions of the adenosine molecule, or to enhance the lipophilicity of adenosine for improved cellular permeability.
The concept of using acetylated nucleosides as prodrugs to improve their bioavailability has been a recurring theme in medicinal chemistry. Acetylation masks the polar hydroxyl groups, potentially facilitating passage across cell membranes. Once inside the cell, endogenous esterases can hydrolyze the acetyl group, releasing the active parent nucleoside.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate[2] |
| CAS Number | 2140-25-2[3][4] |
| Molecular Formula | C₁₂H₁₅N₅O₅[3][4] |
| Molecular Weight | 309.28 g/mol [3][4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and methanol |
Synthesis of this compound
The synthesis of this compound typically involves the selective acetylation of the 5'-hydroxyl group of adenosine. This can be achieved through several methods, often requiring the protection of the 2' and 3'-hydroxyl groups to ensure regioselectivity.
Experimental Protocol: Synthesis via Isopropylidene Protection
A common strategy involves the protection of the 2' and 3'-hydroxyl groups as an acetal, followed by acetylation of the 5'-hydroxyl group and subsequent deprotection.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine
-
Suspend adenosine in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Filter the mixture and evaporate the solvent to yield 2',3'-O-isopropylideneadenosine.
Step 2: Synthesis of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine
-
Dissolve 2',3'-O-isopropylideneadenosine in a suitable solvent such as pyridine (B92270) or dichloromethane.
-
Add acetic anhydride (B1165640) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water or methanol.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 5'-O-Acetyl-2',3'-O-isopropylideneadenosine.
Step 3: Deprotection to this compound
-
Dissolve 5'-O-Acetyl-2',3'-O-isopropylideneadenosine in an acidic aqueous solution (e.g., 80% acetic acid).
-
Heat the mixture gently to hydrolyze the isopropylidene group.
-
Monitor the reaction by TLC until completion.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
Biological Role and Metabolism
This compound is primarily considered a synthetic adenosine analog and a potential prodrug of adenosine. There is limited evidence for its natural occurrence or direct, potent biological activity.
Prodrug Concept and Metabolism
The rationale behind using this compound as a prodrug lies in the ester linkage, which increases its lipophilicity compared to adenosine. This enhanced lipophilicity may facilitate its transport across biological membranes. Once inside the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to release adenosine and acetic acid.
The liberated adenosine can then enter the cellular adenosine metabolic pathways:
-
Phosphorylation: Adenosine can be phosphorylated by adenosine kinase to form adenosine monophosphate (AMP), which can be further converted to ADP and ATP.
-
Deamination: Adenosine can be deaminated by adenosine deaminase to inosine.
Adenosine Signaling Pathways
The biological effects of this compound are expected to be mediated by its conversion to adenosine. Adenosine is a potent signaling molecule that exerts its effects through four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in a vast array of physiological processes.
Adenosine Receptors and Adenylyl Cyclase
The A₁ and A₃ receptors are typically coupled to inhibitory G proteins (Gi/o), while the A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs).
-
Activation of A₁/A₃ Receptors: Leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Activation of A₂A/A₂B Receptors: Leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Acetyl Adenosine (B11128) is a synthetic derivative of the endogenous nucleoside adenosine, engineered to modulate purinergic signaling. Its primary biochemical function stems from the strategic placement of an acetyl group at the 5'-hydroxyl position of the ribose sugar. This modification renders the molecule resistant to degradation by adenosine deaminase (ADA), the primary enzyme responsible for the rapid catabolism of adenosine. Consequently, 5'-O-Acetyl Adenosine can act as a stabilized prodrug, undergoing hydrolysis by plasma esterases to gradually release adenosine. This controlled release mechanism prolongs the half-life of adenosine in the extracellular space, thereby enhancing its downstream effects on adenosine receptors. This technical guide provides a comprehensive overview of the biochemical properties, signaling pathways, and potential therapeutic applications of this compound, supported by experimental methodologies and data.
Introduction to this compound
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. These receptors are involved in regulating cardiovascular function, neurotransmission, inflammation, and immune responses. However, the therapeutic application of adenosine is often limited by its short biological half-life, as it is rapidly cleared from circulation through cellular uptake and enzymatic degradation, primarily by adenosine deaminase (ADA).
This compound (Figure 1) is a chemically modified analog of adenosine designed to overcome this limitation. The acetylation of the 5'-hydroxyl group sterically hinders the binding of adenosine deaminase, thereby preventing its deamination to inosine (B1671953). This key modification allows this compound to serve as a more stable precursor to adenosine. In biological systems, it is anticipated to be hydrolyzed by esterases, releasing the parent adenosine molecule in a sustained manner.
Figure 1: Chemical Structure of this compound
Figure 1. Chemical structure of this compound.
Primary Biochemical Functions
The core biochemical functions of this compound are centered around its role as a deaminase-resistant prodrug of adenosine.
Resistance to Adenosine Deaminase (ADA)
The most significant biochemical property of this compound is its inability to be deaminated by adenosine deaminase (ADA). The acetyl group at the 5'-position of the ribose moiety sterically blocks the active site of ADA, an enzyme for which the 5'-hydroxyl group is crucial for substrate binding and catalysis.[1] This resistance to degradation is the fundamental principle behind its design, allowing it to persist in the extracellular environment for a longer duration compared to native adenosine.
Prodrug and Sustained Release of Adenosine
This compound is designed to function as a prodrug that, upon administration, is hydrolyzed by ubiquitous esterases present in plasma and tissues to release active adenosine. This enzymatic conversion is expected to occur at a controlled rate, leading to a sustained elevation of local adenosine concentrations. This mechanism circumvents the rapid clearance of exogenously administered adenosine, thereby prolonging its therapeutic window. Studies on analogous tri-acetylated adenosine derivatives have demonstrated their hydrolysis in plasma by esterases, supporting the prodrug concept.[2]
Signaling Pathways
As a precursor to adenosine, this compound indirectly modulates all signaling pathways activated by adenosine. The released adenosine binds to its four receptor subtypes (A₁, A₂A, A₂B, and A₃), each coupled to distinct G proteins and downstream signaling cascades.
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
-
A₂A and A₂B Receptors: Primarily couple to Gₛ proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels.
The sustained release of adenosine from this compound can lead to prolonged activation or inhibition of these pathways, depending on the receptor subtype expression in the target tissue.
Figure 2. Signaling pathway of this compound as an adenosine prodrug.
Quantitative Data
| Parameter | Value/Description | Reference/Rationale |
| Adenosine Deaminase (ADA) Activity | Resistant to deamination | The 5'-O-acetyl group sterically hinders the active site of ADA.[1] |
| Hydrolysis | Substrate for plasma esterases | Inferred from studies on analogous acetylated adenosine derivatives.[2] |
| Adenosine Receptor Binding Affinity | Not directly determined; expected to be low as it is a prodrug | The active molecule is adenosine, for which receptor binding affinities are well-characterized. |
| IC₅₀ / Kᵢ Values | Not determined |
Experimental Protocols
Synthesis of this compound
A general method for the selective acetylation of the 5'-hydroxyl group of adenosine can be adapted from protocols for the synthesis of acetylated nucleosides.
Materials:
-
Adenosine
-
Acetic anhydride (B1165640)
-
Pyridine (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve adenosine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add a stoichiometric equivalent of acetic anhydride dropwise to the solution while stirring. The use of a single equivalent favors mono-acetylation, with a preference for the more reactive primary 5'-hydroxyl group.
-
Allow the reaction to proceed at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Figure 3. General workflow for the synthesis of this compound.
In Vitro Assay for Resistance to Adenosine Deaminase (ADA)
This protocol is designed to demonstrate the resistance of this compound to deamination by ADA compared to adenosine.
Materials:
-
Adenosine
-
This compound
-
Adenosine deaminase (ADA) from calf intestine
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of adenosine and this compound in the phosphate buffer.
-
In a UV-transparent cuvette, add the phosphate buffer and the substrate (either adenosine or this compound) to a final concentration of 100 µM.
-
Equilibrate the solution to 25°C and measure the initial absorbance at 265 nm.
-
Initiate the reaction by adding a known amount of ADA to the cuvette.
-
Monitor the decrease in absorbance at 265 nm over time. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.
-
Calculate the rate of reaction for both substrates. A significantly lower or negligible rate of reaction for this compound compared to adenosine demonstrates its resistance to ADA.
Potential Therapeutic Applications
The ability of this compound to provide a sustained release of adenosine opens up a range of potential therapeutic applications where prolonged activation of adenosine receptors is beneficial. These include:
-
Cardiovascular Diseases: Adenosine is known to have cardioprotective effects, including vasodilation and anti-arrhythmic properties. A sustained release of adenosine could be beneficial in conditions like myocardial ischemia and certain types of tachycardia.
-
Inflammatory Diseases: Adenosine has potent anti-inflammatory effects mediated primarily through the A₂A receptor. A prodrug approach could be advantageous in treating chronic inflammatory conditions.
-
Neurological Disorders: Adenosine plays a crucial role as a neuromodulator. Enhancing adenosine signaling has shown promise in models of epilepsy and neurodegenerative diseases.
-
Cancer Immunotherapy: In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response. While counterintuitive, targeted delivery of adenosine receptor agonists (or their prodrugs) could be explored for specific therapeutic effects in certain cancer contexts.
Conclusion
This compound represents a promising strategy for harnessing the therapeutic potential of adenosine. Its primary biochemical function as a deaminase-resistant prodrug allows for the sustained delivery of adenosine, overcoming the pharmacokinetic limitations of the parent molecule. While further research is needed to quantify its in vivo hydrolysis rate, receptor binding profile, and therapeutic efficacy in various disease models, the fundamental biochemical principles underlying its design make it a valuable tool for researchers and drug development professionals in the field of purinergic signaling.
References
5'-O-Acetyl Adenosine: A Technical Guide to its Mechanism of Action in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-O-Acetyl Adenosine (B11128) is an adenosine derivative that is increasingly recognized for its role as a pro-drug of adenosine, a fundamental purine (B94841) nucleoside involved in a myriad of cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of 5'-O-Acetyl Adenosine, focusing on its conversion to adenosine and the subsequent activation of downstream cellular signaling pathways. Primarily, this document will detail its role in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, and its engagement with purinergic signaling cascades. This guide consolidates available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the relevant cellular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Adenosine is a critical signaling molecule that modulates a wide range of physiological and pathological processes, including energy metabolism, inflammation, and neurotransmission.[1] However, its therapeutic application is often limited by its short half-life and rapid cellular uptake and metabolism.[2] this compound, an acetylated form of adenosine, has emerged as a valuable tool in biomedical research, primarily for its ability to act as a more stable precursor to adenosine, effectively delivering it to cellular systems. This guide will dissect the mechanism by which this compound exerts its biological effects, from its entry into the cell and enzymatic conversion to the activation of key signaling networks.
Mechanism of Action: A Pro-Drug Approach
The primary mechanism of action of this compound is its intracellular hydrolysis to adenosine. This conversion is catalyzed by intracellular esterases, a broad class of enzymes that cleave ester bonds.[3] Human carboxylesterases, particularly hCE1 and hCE2, are known to be involved in the metabolism of a wide array of ester-containing drugs and pro-drugs.[4] While direct enzymatic studies on this compound are not extensively documented, the hydrolysis of other acetylated nucleoside analogs by these enzymes is well-established, suggesting a similar fate for this compound.[5]
Upon entering the cell, likely through nucleoside transporters, this compound is acted upon by these esterases, releasing adenosine and acetate. The liberated adenosine is then free to engage with its intracellular and extracellular targets.
Key Cellular Pathways Affected
Once converted to adenosine, the molecule can influence several critical cellular signaling pathways.
AMP-Activated Protein Kinase (AMPK) Pathway
A primary downstream target of adenosine is the AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor, activated during periods of low energy (high AMP:ATP ratio) to restore metabolic balance.[6] Extracellular adenosine, upon transport into the cell and phosphorylation by adenosine kinase to adenosine monophosphate (AMP), contributes to the cellular AMP pool, leading to the activation of AMPK.[3][7]
Activated AMPK then phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. A key substrate of AMPK is acetyl-CoA carboxylase (ACC), which, when phosphorylated, is inhibited, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[8]
Purinergic Signaling
Adenosine also functions as an extracellular signaling molecule by binding to purinergic P1 receptors, a family of G protein-coupled receptors (GPCRs) that includes A1, A2A, A2B, and A3 subtypes.[9] The activation of these receptors triggers various downstream signaling cascades, often involving the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[9]
-
A1 and A3 Receptors: Typically coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9]
-
A2A and A2B Receptors: Generally coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[9]
The specific cellular response to adenosine is therefore dependent on the subtype of adenosine receptor expressed on the cell surface.
Quantitative Data
While specific quantitative data for this compound is limited, data from studies using adenosine can provide valuable insights into the expected effects following the hydrolysis of the pro-drug.
Table 1: Effect of Adenosine on AMPK Activation and Downstream Targets
| Cell Line | Adenosine Concentration | Duration of Treatment | Fold Increase in AMPK Phosphorylation (p-AMPK/AMPK) | Fold Increase in ACC Phosphorylation (p-ACC/ACC) | Reference |
| IEC-6 | 10 µM | 10 min | ~2.5 | ~2.0 | [7] |
| FAO | 10 µM | 30 min | Not Reported | ~2.2 | [10] |
Table 2: Effect of Adenosine on Cell Proliferation
| Cell Line | Adenosine Concentration | Duration of Treatment | % Inhibition of Cell Proliferation | Reference |
| Human Astrocytes | 30 µM | 3 days | 40% ± 3% | [11] |
| Colorectal Carcinoma | 10-100 µM | Not Specified | Stimulation Observed (EC50: 3.8-30 µM) | [2] |
Experimental Protocols
Western Blot for AMPK and ACC Phosphorylation
This protocol describes the methodology to assess the activation of the AMPK pathway by measuring the phosphorylation status of AMPK and its substrate ACC.
5.1.1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or adenosine for the desired time points. A vehicle control (e.g., DMSO) should be included.
5.1.2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
5.1.3. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
In Vitro Hydrolysis of this compound
This protocol outlines a method to determine the rate of hydrolysis of this compound to adenosine in the presence of esterases.
5.2.1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of a commercially available esterase (e.g., porcine liver esterase) in the reaction buffer.
5.2.2. Hydrolysis Assay:
-
In a microcentrifuge tube, combine the reaction buffer, esterase solution, and this compound stock solution to a final volume.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid).
-
Centrifuge the quenched samples to precipitate the enzyme.
5.2.3. HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a mobile phase suitable for separating adenosine and this compound (e.g., a gradient of acetonitrile in a phosphate buffer).
-
Monitor the elution of the compounds using a UV detector at a wavelength of 260 nm.
-
Quantify the concentrations of this compound and adenosine at each time point by comparing the peak areas to a standard curve.
-
Calculate the rate of hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5' adenosine monophosphate-activated protein kinase, metabolism and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular adenosine activates AMP-dependent protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Frontiers | Adenosine and P1 receptors: Key targets in the regulation of sleep, torpor, and hibernation [frontiersin.org]
- 10. Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine inhibits human astrocyte proliferation independently of adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 5'-O-Acetyl Adenosine in the Biological Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Acetyl Adenosine (B11128), a derivative of the fundamental biomolecule adenosine, remains a molecule of significant obscurity within the landscape of natural products. Despite the well-documented and diverse modifications that nucleosides undergo to regulate biological processes, the natural occurrence, biosynthetic pathways, and physiological roles of 5'-O-Acetyl Adenosine in organisms are largely uncharted territories. This technical guide aims to consolidate the current, albeit limited, knowledge surrounding this molecule. It will delve into its chemical characteristics, explore potential biosynthetic and metabolic routes based on analogous biochemical reactions, detail the analytical methodologies crucial for its detection and quantification, and transparently address the conspicuous gaps in our understanding of its presence and function in biological systems. This document serves as a foundational resource for researchers poised to investigate this potentially overlooked metabolic player.
Introduction: The Landscape of Nucleoside Modification
Nucleosides, the building blocks of nucleic acids, are subject to a vast array of chemical modifications that extend their functional repertoire beyond simple genetic information storage. These modifications, including methylation, thiolation, and acetylation, are critical in regulating gene expression, modulating protein synthesis, and fine-tuning metabolic pathways. While modifications such as N6-methyladenosine (m6A) have garnered significant research interest, the acetylation of adenosine at the 5'-hydroxyl position, yielding this compound, has remained conspicuously absent from mainstream biochemical literature.
This guide addresses the current state of knowledge regarding this compound, providing a technical framework for its potential study.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₅O₅ | --INVALID-LINK-- |
| Molecular Weight | 309.28 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | --INVALID-LINK-- |
| CAS Number | 2140-25-2 | --INVALID-LINK-- |
| Appearance | White to Off-White Solid | [Commercial supplier data] |
| Solubility | Slightly soluble in DMSO and Methanol | [Commercial supplier data] |
Natural Occurrence: An Unanswered Question
Extensive searches of scientific literature and natural product databases reveal a significant lack of direct evidence for the natural occurrence of this compound in any organism, be it microbial, plant, or animal. While acetylation is a common biological modification, it is predominantly documented as N-acetylation of proteins and other small molecules, or O-acetylation of sugars.
It is crucial to distinguish this compound from other acetylated adenosine derivatives that have been identified in nature. For instance, N6-acetyladenosine has been characterized as a component of transfer RNA (tRNA) in the archaeon Methanopyrus kandleri. This highlights that while adenosine acetylation occurs naturally, the specific 5'-O-acetylation has not been reported.
The absence of evidence does not definitively prove non-existence. It is plausible that this compound exists as a transient metabolic intermediate with a very low steady-state concentration, making its detection challenging with routine analytical methods.
Potential Biosynthesis and Metabolism: A Hypothetical Framework
In the absence of direct evidence, we can hypothesize potential enzymatic pathways for the synthesis and degradation of this compound based on known biochemical reactions.
Hypothetical Biosynthesis
The most probable route for the biosynthesis of this compound would involve the transfer of an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to the 5'-hydroxyl group of adenosine. This reaction would be catalyzed by a putative adenosine 5'-O-acetyltransferase .
Caption: Hypothetical enzymatic synthesis of this compound.
Enzymes belonging to the GNAT (GCN5-related N-acetyltransferase) superfamily are known to catalyze the acetylation of a wide range of substrates, including small molecules. It is conceivable that a yet-unidentified member of this superfamily could possess the specificity for adenosine's 5'-hydroxyl group.
Hypothetical Metabolism
The metabolic fate of this compound would likely involve hydrolysis of the ester bond to regenerate adenosine and acetate. This reaction would be catalyzed by an esterase or a specific This compound hydrolase .
Structural Elucidation of 5'-O-Acetyl Adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 5'-O-Acetyl Adenosine (B11128), a derivative of the endogenous nucleoside adenosine. This document summarizes key physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its biological relevance as a potential prodrug of adenosine.
Physicochemical Properties
5'-O-Acetyl Adenosine is a white solid with a molecular formula of C₁₂H₁₅N₅O₅ and a molecular weight of 309.28 g/mol .[1][2][3][4] Its IUPAC name is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate (B1210297).[2] The compound is slightly soluble in DMSO and methanol (B129727).[5]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₅O₅ | [1][2][3][4] |
| Molecular Weight | 309.28 g/mol | [1][2][3][4] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | [2] |
| CAS Number | 2140-25-2 | [1][3][4] |
| Appearance | White Solid | [5] |
| Melting Point | >131°C (dec.) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Structural Elucidation: Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the acetyl group at the 5'-position of the ribose sugar.
¹H and ¹³C NMR Spectral Data of this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.1-8.3 | ~152-153 |
| H-8 | ~8.3-8.5 | ~140-141 |
| H-1' | ~5.9-6.1 | ~88-89 |
| H-2' | ~4.6-4.8 | ~74-75 |
| H-3' | ~4.2-4.4 | ~70-71 |
| H-4' | ~4.3-4.5 | ~84-85 |
| H-5'a, H-5'b | ~4.4-4.6 | ~64-65 |
| -NH₂ | ~7.3 (br s) | - |
| -OCOCH₃ | ~2.1 (s) | ~20-21 |
| -OCOCH₃ | - | ~170-171 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data is compiled based on typical values for adenosine and its acetylated derivatives.[2][6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 310.11.
Expected Mass Spectrometry Fragmentation of this compound
The fragmentation pattern in mass spectrometry can further confirm the structure. Key expected fragments include:
| m/z | Fragment | Description |
| 310.11 | [C₁₂H₁₆N₅O₅]⁺ | Molecular ion [M+H]⁺ |
| 268.10 | [C₁₀H₁₄N₅O₄]⁺ | Loss of the acetyl group (-COCH₂) |
| 136.06 | [C₅H₆N₅]⁺ | Adenine fragment |
| 178.05 | [C₇H₈O₄]⁺ | Ribose with 5'-acetate fragment |
Note: The fragmentation pattern of nucleosides is characterized by the cleavage of the glycosidic bond between the sugar and the base.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, and ester carbonyl groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | O-H, N-H | Stretching |
| 3000-2800 | C-H | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1650 | C=N, C=C | Stretching (in purine (B94841) ring) |
| ~1240 | C-O (ester) | Stretching |
Note: The exact positions of the peaks can be influenced by intermolecular interactions in the solid state.[10][11][12][13][14]
Experimental Protocols
Synthesis of this compound
A common method for the selective acetylation of the 5'-hydroxyl group of adenosine involves the use of acetic anhydride (B1165640) in pyridine (B92270). The primary hydroxyl at the 5'-position is more reactive than the secondary hydroxyls at the 2'- and 3'-positions, allowing for selective acylation under controlled conditions.
Protocol for Selective 5'-O-Acetylation of Adenosine
Materials:
-
Adenosine
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve adenosine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[15][16][17]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS) and coupling constants (J) in Hertz (Hz).
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the daughter ions to confirm the structure.
Infrared Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Relevance and Signaling Pathways
This compound is often considered a prodrug of adenosine. A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. In this case, the acetyl group at the 5'-position can be hydrolyzed by esterases present in the blood and tissues, releasing the pharmacologically active adenosine.[18][19][20] This approach can be used to improve the pharmacokinetic properties of adenosine, such as its stability and ability to cross cell membranes.[18][19]
-
A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels.
-
A₂A and A₂B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, leading to an increase in cAMP levels and the activation of protein kinase A (PKA).
Conclusion
The structural elucidation of this compound is well-established through a combination of spectroscopic methods. Its synthesis via selective acetylation of adenosine is a straightforward process. The primary biological significance of this compound appears to be its role as a prodrug, which upon enzymatic hydrolysis, releases adenosine to interact with its cognate receptors. This prodrug strategy holds potential for the development of therapeutics targeting the adenosinergic system with improved pharmacokinetic profiles. Further research into the specific esterases involved in its metabolism and its in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scribd.com [scribd.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NUCLEOSIDE PRODRUGS OF A3 ADENOSINE RECEPTOR AGONISTS AND ANTAGONISTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adenosine receptor prodrugs: synthesis and biological activity of derivatives of potent, A1-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 5'-O-Acetyl Adenosine
An In-depth Technical Guide to the Physicochemical Properties of 5'-O-Acetyl Adenosine (B11128)
This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of 5'-O-Acetyl Adenosine, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is a derivative of the endogenous nucleoside adenosine, characterized by the presence of an acetyl group at the 5' position of the ribose sugar.[1][2] This modification influences its chemical and biological properties. The compound is classified as a protected nucleoside within the broader category of carbohydrates, nucleosides, and nucleotides.[]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₅O₅ | [1][2][][4][5] |
| Molecular Weight | 309.28 g/mol | [1][2][][4][5] |
| Melting Point | 143 °C | [1][6] |
| >131°C (decomposes) | [] | |
| Boiling Point | 636.1 ± 65.0 °C (Predicted) | [1] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | White to Off-White Solid | [1][] |
| pKa | 13.05 ± 0.70 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [1][] |
| Storage Temperature | Refrigerator; -20°C | [1][] |
Structural and Identification Data
Accurate identification of this compound is critical in experimental settings. The following table provides key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 2140-25-2 | [1][2][4] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | [][5] |
| Synonyms | Adenosine 5'-Acetate; 5'-Acetyladenosine; NSC 91775 | [][4] |
| InChI Key | RMIAANGDAQJRIT-WOUKDFQISA-N | [][5] |
| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HO | [][5] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, compiled from available literature.
Synthesis of this compound
The synthesis of this compound typically involves the selective acetylation of the 5'-hydroxyl group of adenosine. A common strategy employs protecting groups for the 2' and 3' hydroxyls to ensure regioselectivity.
Methodology: Protection-Acetylation-Deprotection
-
Protection of 2' and 3' Hydroxyl Groups: The 2' and 3' hydroxyl groups of adenosine are protected, often as an acetonide. This is achieved by reacting adenosine with acetone (B3395972) and 2,2-dimethoxypropane (B42991) under mild acidic conditions.[7]
-
Acetylation of the 5' Hydroxyl Group: The resulting intermediate, with a free 5'-hydroxyl group, is then acetylated.[7] This is commonly done using acetic anhydride (B1165640) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as dichloromethane.[7]
-
Deprotection of 2' and 3' Hydroxyl Groups: The acetonide protecting group is removed to yield this compound. This can be accomplished using an acid, such as 50% trifluoroacetic acid (TFA), at a reduced temperature (e.g., 0 °C).[7]
An alternative approach involves the selective deprotection of a fully acetylated adenosine (2',3',5'-tri-O-acetyl adenosine).[7] For instance, selective removal of the 5'-O-acetyl group can be achieved using ammonia (B1221849) in methanol at low temperatures (-40 °C), although this method's success can be variable.[7]
Purification and Analysis
Purification of the synthesized product is typically achieved using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. The purity and identity of this compound can be confirmed through various analytical methods.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method developed for adenosine analysis can be adapted for this compound.[8]
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Stationary Phase: A C18 column is employed for separation.[8]
-
Mobile Phase: The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724) (ACN). For adenosine, a mobile phase of water containing 7% v/v ACN has been used.[8]
-
Flow Rate: A flow rate of approximately 0.8 mL/min is maintained.[8]
-
Detection: The column effluent is monitored by UV detection at 260 nm, which is near the maximum absorbance wavelength for the adenine (B156593) base.[8]
-
Quantification: A linear response is typically achieved over a specific concentration range (e.g., 0.25-100.00 µmol/L for adenosine), allowing for accurate quantification.[8]
In addition to HPLC, mass spectrometry (MS) is a powerful tool for confirming the molecular weight and structure of the compound.[9]
Biological Activity and Signaling Pathways
As an adenosine derivative, this compound may function as a prodrug of adenosine or exhibit its own unique biological activities. Adenosine itself is a crucial signaling molecule involved in various physiological processes, including stress responses.[10] Its effects are mediated primarily through adenosine receptors (A₁, A₂A, A₂B, and A₃).
Potential Signaling Pathway
The biological effects of extracellular adenosine are often mediated through G-protein coupled receptors. For example, activation of the A₂A or A₂B adenosine receptors typically leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA) to modulate cellular responses. In Drosophila, a single adenosine receptor (AdoR) has been identified which stimulates cAMP.[10] Given its structural similarity, this compound could potentially interact with these pathways, either as an agonist, antagonist, or be metabolized to adenosine, thereby influencing the pathway indirectly.
Applications in Research and Drug Development
Protected nucleosides like this compound are valuable intermediates in the synthesis of more complex molecules, including therapeutic agents.[] The modification of adenosine at various positions is a common strategy in medicinal chemistry to develop agonists or antagonists for adenosine receptors with improved selectivity and pharmacokinetic profiles.[11] Furthermore, nucleoside analogs are a well-established class of drugs, particularly in antiviral and anticancer therapies, where they can interfere with DNA synthesis.[12] The study of this compound and similar derivatives contributes to the understanding of structure-activity relationships and the development of novel therapeutics.
References
- 1. This compound | 2140-25-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. This compound | C12H15N5O5 | CID 11953391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:2140-25-2 | Chemsrc [chemsrc.com]
- 7. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 8. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 10. Frontiers | Adenosine Receptor and Its Downstream Targets, Mod(mdg4) and Hsp70, Work as a Signaling Pathway Modulating Cytotoxic Damage in Drosophila [frontiersin.org]
- 11. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
5'-O-Acetyl Adenosine: A Technical Guide to its Role as an Adenosine Derivative and Potential Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-O-Acetyl Adenosine (B11128), a key derivative of the endogenous nucleoside adenosine. While primarily utilized as a synthetic intermediate in the development of novel adenosine receptor agonists and antagonists, emerging evidence suggests its potential as a prodrug of adenosine. This document details its chemical and physical properties, plausible synthetic and metabolic pathways, and the downstream biological effects mediated by its active form, adenosine. The guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into its mechanism of action, experimental protocols for its study, and its potential therapeutic applications.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions. The therapeutic potential of targeting adenosine receptors has led to the development of a wide array of adenosine derivatives. Among these, 5'-O-Acetyl Adenosine serves as a crucial, often-utilized intermediate in the synthesis of more complex adenosine receptor modulators. Furthermore, the acetylation at the 5'-position suggests a potential role for this molecule as a prodrug, designed to release adenosine upon enzymatic hydrolysis in vivo. This guide will explore the multifaceted nature of this compound, from its fundamental chemistry to its presumed biological functions as a precursor to adenosine.
Chemical and Physical Properties
This compound is characterized by the presence of an acetyl group at the 5'-hydroxyl position of the ribose sugar of adenosine. This modification alters its physicochemical properties compared to the parent molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅N₅O₅ | [1] |
| Molecular Weight | 309.28 g/mol | [1] |
| CAS Number | 2140-25-2 | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 158-160 °C | |
| Solubility | Soluble in DMSO and methanol | |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl acetate | [1] |
Synthesis and Metabolism
Chemical Synthesis
This compound is typically synthesized from adenosine through a regioselective acetylation of the 5'-hydroxyl group. This is often achieved by protecting the 2' and 3'-hydroxyl groups of the ribose moiety, followed by acetylation of the primary 5'-hydroxyl group and subsequent deprotection of the 2' and 3' positions.
Presumed Metabolism: A Prodrug Hypothesis
While direct pharmacokinetic studies on this compound are limited, the presence of the ester linkage at the 5'-position strongly suggests that it can be hydrolyzed by esterases present in plasma and tissues to release adenosine and acetic acid. This metabolic conversion is a common strategy in prodrug design to enhance the bioavailability of parent drugs.[4][5][6]
Biological Activity and Mechanism of Action (via Adenosine)
The biological effects of this compound are presumed to be mediated through its conversion to adenosine. Adenosine exerts its effects by activating four receptor subtypes (A1, A2A, A2B, and A3), which are coupled to different G proteins and downstream signaling pathways.
Adenosine Receptor Signaling Pathways
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
-
A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
Quantitative Data on Adenosine Receptor Agonists
While specific data for this compound is lacking, the following table provides representative data for adenosine and a non-selective agonist, NECA, to illustrate typical binding affinities and functional potencies at adenosine receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Adenosine | A1 | ~100 | ~50 |
| A2A | ~200 | ~100 | |
| A2B | >1000 | >1000 | |
| A3 | ~500 | ~200 | |
| NECA | A1 | ~10 | ~5 |
| A2A | ~15 | ~10 | |
| A2B | ~300 | ~200 | |
| A3 | ~25 | ~15 |
Note: These values are approximate and can vary depending on the experimental conditions and cell type.
Potential Therapeutic Applications (as an Adenosine Prodrug)
Given its likely conversion to adenosine, this compound could be explored for therapeutic applications where the effects of adenosine are desired.
-
Cardiovascular Effects: Adenosine is known to be a potent vasodilator and has negative chronotropic, dromotropic, and inotropic effects on the heart.[7][8][9] These properties make it useful in the management of supraventricular tachycardias and as a diagnostic agent in cardiac stress testing.
-
Anti-Inflammatory Effects: Adenosine, primarily through A2A receptor activation, exhibits significant anti-inflammatory properties by inhibiting the activation and function of various immune cells.[10][11][12][13]
-
Neurological Effects: Adenosine is a key neuromodulator in the central nervous system, generally exerting inhibitory effects and playing a role in sleep regulation and neuroprotection.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of 2',3'-hydroxyl groups: Dissolve adenosine in a mixture of acetone (B3395972) and 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid and evaporate the solvent.
-
Acetylation of the 5'-hydroxyl group: Dissolve the resulting 2',3'-isopropylideneadenosine (B1210659) in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir the mixture at room temperature overnight.
-
Deprotection of the 2',3'-hydroxyl groups: Evaporate the pyridine and dissolve the residue in a mixture of TFA and water. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
In Vitro Hydrolysis Assay
This protocol is designed to assess the stability of this compound in plasma and its conversion to adenosine.
Materials:
-
This compound
-
Human or animal plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
HPLC system with a C18 column
-
Adenosine standard
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate this compound at a final concentration of 10 µM in fresh plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing TCA to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the concentrations of this compound and adenosine.
-
Compare the peak retention times and areas with those of the standards to determine the rate of hydrolysis.
Adenosine Receptor Activation Assay (cAMP Measurement)
This protocol measures the activation of Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by assessing changes in intracellular cAMP levels.[14][15][16]
Materials:
-
HEK293 cells stably expressing the adenosine receptor of interest
-
This compound
-
Adenosine (positive control)
-
Forskolin (B1673556) (for Gi-coupled receptor assays)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with serum-free medium containing IBMX and incubate for 30 minutes.
-
For Gs-coupled receptors: Add varying concentrations of this compound or adenosine and incubate for 30 minutes at 37°C.
-
For Gi-coupled receptors: Add varying concentrations of this compound or adenosine, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate EC50 or IC50 values.
Conclusion
This compound is a valuable adenosine derivative, primarily serving as a key intermediate in medicinal chemistry for the synthesis of novel adenosine receptor modulators. While direct biological data for this compound is limited, its chemical structure strongly supports the hypothesis that it functions as a prodrug, undergoing enzymatic hydrolysis to release adenosine. The biological activities and therapeutic potential of this compound are therefore intrinsically linked to the well-established pharmacology of adenosine. This technical guide provides a foundational understanding for researchers and drug development professionals, offering insights into its properties, synthesis, presumed mechanism of action, and relevant experimental methodologies for its further investigation. Future studies should focus on confirming its prodrug properties through detailed pharmacokinetic and pharmacodynamic profiling to fully elucidate its potential in therapeutic applications.
References
- 1. This compound | C12H15N5O5 | CID 11953391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound | 2140-25-2 [m.chemicalbook.com]
- 4. NUCLEOSIDE PRODRUGS OF A3 ADENOSINE RECEPTOR AGONISTS AND ANTAGONISTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine and its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
The Potential Therapeutic Applications of 5'-O-Acetyl Adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Acetyl Adenosine (B11128) is a derivative of the endogenous nucleoside adenosine, characterized by an acetyl group at the 5' hydroxyl position of the ribose sugar. While direct therapeutic applications of 5'-O-Acetyl Adenosine are not extensively documented, its chemical structure strongly suggests its potential as a prodrug of adenosine. This technical guide explores the therapeutic possibilities of this compound by examining the well-established roles of adenosine in various physiological and pathological processes. By serving as a more lipophilic and potentially more stable precursor, this compound could offer advantages in delivering adenosine to target tissues. This document summarizes the known biological activities, potential mechanisms of action, and relevant experimental data concerning adenosine and its acetylated derivatives, providing a framework for future research and drug development.
Introduction: The Rationale for this compound as a Therapeutic Candidate
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in cellular metabolism and signaling. It is a key signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses.
The therapeutic potential of adenosine has been explored in a variety of disease contexts. However, its clinical utility is often limited by its short half-life in circulation (less than 10 seconds) due to rapid uptake by cells and enzymatic degradation by adenosine deaminase. The development of adenosine derivatives and prodrugs aims to overcome these pharmacokinetic limitations.
This compound, as an ester derivative of adenosine, is hypothesized to function as a prodrug. The acetyl group increases its lipophilicity, which may enhance its ability to cross cell membranes. Once inside the cell or in the systemic circulation, it is anticipated that esterases would hydrolyze the acetyl group, releasing the active adenosine molecule. This approach could provide a more sustained release of adenosine, prolonging its therapeutic effects.
Physicochemical Properties and Synthesis
This compound is a white solid with a molecular weight of 309.28 g/mol and a molecular formula of C12H15N5O5.[1][2][3][4][5][6][7][8] It is sparingly soluble in DMSO and methanol.[1][2]
Synthesis: The synthesis of this compound and other acetylated adenosine derivatives can be achieved through several methods. A common approach involves the reaction of adenosine with acetic anhydride (B1165640) in a suitable solvent like pyridine. The reaction conditions can be controlled to achieve selective acetylation at the 5' position. Purification is typically performed using chromatographic techniques. A general protocol for the synthesis of acetylated nucleosides involves dissolving the nucleoside in an appropriate solvent and treating it with an acetylating agent, such as N-acetyl imidazole, followed by purification.
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound is intrinsically linked to the biological activities of its parent molecule, adenosine. By acting as a precursor to adenosine, this compound could be beneficial in conditions where adenosine signaling is protective.
Anti-Inflammatory Effects
Adenosine is a potent endogenous anti-inflammatory agent.[5][9] It exerts its anti-inflammatory effects primarily through the activation of A2A and A3 adenosine receptors on immune cells.[10] Activation of these receptors can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10.[9][10]
-
Mechanism of Action: Upon release in inflamed tissues, adenosine binds to its receptors on various immune cells, including macrophages, neutrophils, and lymphocytes. This binding initiates intracellular signaling cascades that ultimately suppress inflammatory responses. For instance, A2A receptor activation increases intracellular cAMP levels, which can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[3]
Studies on adenosine analogs have demonstrated their potential in treating inflammatory conditions. Given that this compound is likely to be converted to adenosine, it could serve as a valuable tool for delivering adenosine to inflamed tissues.
Neuroprotection
Endogenous adenosine levels rise significantly during periods of metabolic stress, such as ischemia and hypoxia, and it is widely recognized as an endogenous neuroprotective agent.[11][12][13] Its neuroprotective effects are primarily mediated by the activation of A1 adenosine receptors, which are abundant in the central nervous system.
-
Mechanism of Action: Activation of presynaptic A1 receptors inhibits the release of excitatory neurotransmitters like glutamate, thereby reducing excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[12] Postsynaptically, A1 receptor activation can hyperpolarize neurons by opening potassium channels, making them less susceptible to damaging depolarization. While A1 receptor activation is generally neuroprotective, the role of A2A receptors is more complex, with some studies suggesting that A2A receptor antagonists may also offer neuroprotection.[12]
The use of acetylated adenosine derivatives as prodrugs could enhance their ability to cross the blood-brain barrier, a significant hurdle in the development of neuroprotective drugs.
Anticancer Potential
The role of adenosine in cancer is multifaceted. High concentrations of adenosine in the tumor microenvironment can suppress the anti-tumor immune response, primarily through A2A receptor activation on immune cells. However, some studies suggest that adenosine analogs can have direct anti-proliferative and pro-apoptotic effects on cancer cells, often mediated by A3 adenosine receptors.[4][14][15]
-
Mechanism of Action: Activation of A3 adenosine receptors on certain cancer cells can induce apoptosis and inhibit cell proliferation.[4] The exact signaling pathways are still under investigation but may involve the modulation of key proteins involved in cell cycle control and apoptosis. Furthermore, some adenosine analogs have been shown to have cytotoxic effects independent of receptor activation.
The development of acetylated adenosine derivatives could offer a strategy to improve the delivery and efficacy of adenosine-based anticancer therapies.
Quantitative Data
Direct quantitative data on the therapeutic efficacy of this compound is limited. However, some in vitro data provides insights into its biological activity.
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| This compound | BV-2 (mouse microglia) | Inhibition of LPS-induced nitric oxide production | > 20 µM | [16] |
| This compound | COS-7 | Inhibition of human Concentrative Nucleoside Transporter 2 (hCNT2) | > 100 µM | [1][16] |
These results suggest that this compound itself has relatively low intrinsic activity in these specific assays, which is consistent with the hypothesis that it functions as a prodrug and requires conversion to adenosine to exert significant biological effects. The diminished affinity of 5'-ester derivatives of adenosine agonists for adenosine receptors further supports this concept.[1]
Experimental Protocols
Synthesis of this compound
A general method for the acetylation of nucleosides can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve adenosine in a suitable solvent (e.g., pyridine).
-
Acetylation: Add a controlled amount of acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess acetic anhydride with methanol.
-
Purification: Purify the product using column chromatography on silica (B1680970) gel to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Hydrolysis Assay
To confirm the prodrug nature of this compound, its hydrolysis to adenosine can be assessed in the presence of biological matrices.
-
Incubation: Incubate this compound at a known concentration in human plasma or a cell lysate preparation.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the enzymatic reaction by adding a precipitating agent (e.g., perchloric acid or acetonitrile) and centrifuge to remove proteins.
-
Quantification: Analyze the supernatant for the concentrations of this compound and adenosine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[16][17][18][19]
-
Data Analysis: Plot the concentrations of both compounds over time to determine the rate of hydrolysis.
Signaling Pathways and Experimental Workflows
Adenosine Signaling Pathways
The therapeutic effects of adenosine are mediated through distinct signaling pathways coupled to its four receptor subtypes.
Caption: Adenosine signaling pathways initiated by the conversion of this compound.
Experimental Workflow for Evaluating Therapeutic Potential
A logical workflow for the preclinical evaluation of this compound is outlined below.
Caption: A preclinical experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound holds promise as a prodrug of adenosine, potentially offering a means to overcome the pharmacokinetic limitations of the parent molecule. The therapeutic areas where it could be most impactful are those in which the protective effects of adenosine are well-established, including inflammatory diseases, neurodegenerative disorders, and potentially certain types of cancer.
Future research should focus on a number of key areas:
-
Pharmacokinetic Profiling: Detailed studies are needed to characterize the in vivo hydrolysis of this compound to adenosine, its bioavailability, and its tissue distribution.
-
Efficacy in Disease Models: Preclinical studies in relevant animal models of inflammation, neurodegeneration, and cancer are essential to validate its therapeutic potential.
-
Receptor Selectivity: While it is expected to act non-selectively through all adenosine receptors upon conversion, it is important to characterize the downstream effects in different tissues and disease states.
-
Safety and Toxicology: A thorough evaluation of the safety profile of this compound is a prerequisite for any potential clinical development.
References
- 1. Adenosine receptor prodrugs: synthesis and biological activity of derivatives of potent, A1-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of non-nucleoside adenosine deaminase inhibitor FR234938 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 2140-25-2 [m.chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of adenosine in cerebral ischemia: window of opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective role of adenosine in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential and promising anticancer drugs from adenosine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20160003797A1 - Method for detection of adenosine and metabolites thereof - Google Patents [patents.google.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. med.und.edu [med.und.edu]
- 19. Measurement of adenosine metabolites and metabolism in isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5'-O-Acetyl Adenosine in the Lab
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-O-Acetyl Adenosine (B11128) is a derivative of adenosine, a fundamental nucleoside in numerous biological processes. The introduction of an acetyl group at the 5'-hydroxyl position can modulate its biological activity, solubility, and metabolic stability, making it a valuable molecule in drug discovery and development. This document provides a detailed, three-step chemical synthesis protocol for the preparation of 5'-O-Acetyl Adenosine in a laboratory setting. The synthesis involves the protection of the 2' and 3'-hydroxyl groups of adenosine, followed by selective acetylation of the 5'-hydroxyl group, and subsequent deprotection to yield the desired product. This method is designed to be robust and reproducible for researchers in the fields of medicinal chemistry and chemical biology.
Overall Reaction Scheme
The synthesis of this compound from adenosine is achieved through a three-step process:
-
Protection: The 2' and 3'-hydroxyl groups of adenosine are protected using an isopropylidene group to form 2',3'-O-isopropylideneadenosine.
-
Acetylation: The free 5'-hydroxyl group of the protected adenosine is acetylated using acetic anhydride (B1165640).
-
Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine (Protection)
This step involves the protection of the cis-diol at the 2' and 3' positions of the ribose moiety of adenosine.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a suspension of adenosine (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from methanol or by silica (B1680970) gel column chromatography (eluent: dichloromethane/methanol gradient) to afford 2',3'-O-isopropylideneadenosine as a white solid.
Step 2: Synthesis of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine (Acetylation)
This step involves the selective acetylation of the primary 5'-hydroxyl group.
Materials:
-
2',3'-O-Isopropylideneadenosine
-
Anhydrous Pyridine (B92270)
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2',3'-O-isopropylideneadenosine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure, co-evaporating with toluene to remove residual pyridine.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield 5'-O-Acetyl-2',3'-O-isopropylideneadenosine.
Step 3: Synthesis of this compound (Deprotection)
This final step removes the isopropylidene protecting group to yield the target compound.
Materials:
-
5'-O-Acetyl-2',3'-O-isopropylideneadenosine
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 5'-O-Acetyl-2',3'-O-isopropylideneadenosine (1.0 eq) in a mixture of trifluoroacetic acid and water (e.g., 80% aqueous TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to obtain this compound as a white solid.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant | Molar Eq. | Reagent/Solvent | Key Parameters | Typical Yield |
| 1. Protection | Adenosine | 1.0 | 2,2-Dimethoxypropane (1.2 eq), p-TsOH·H₂O (0.1 eq), Acetone | RT, 4-6 h | 85-95% |
| 2. Acetylation | 2',3'-O-Isopropylideneadenosine | 1.0 | Acetic anhydride (1.5 eq), Pyridine | 0 °C to RT, 12-16 h | 70-85% |
| 3. Deprotection | 5'-O-Acetyl-2',3'-O-isopropylideneadenosine | 1.0 | 80% aq. TFA | RT, 2-4 h | 75-90% |
Mandatory Visualization
Caption: Experimental workflow for the three-step synthesis of this compound.
High-Yield Synthesis of 5'-O-Acetyl Adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5'-O-Acetyl Adenosine (B11128), a key intermediate in the synthesis of various therapeutic nucleoside analogs. The protocols outlined below focus on a reliable chemical synthesis strategy involving the protection of the 2' and 3' hydroxyl groups of adenosine, followed by acetylation of the 5' hydroxyl group and subsequent deprotection.
Introduction
5'-O-Acetyl Adenosine is a valuable building block in medicinal chemistry and drug development. The selective modification of the 5'-hydroxyl group of adenosine is crucial for the synthesis of a wide range of derivatives with potential therapeutic applications. This document details a high-yield synthetic route that proceeds via a 2',3'-O-isopropylidene protected intermediate, ensuring regioselective acetylation at the 5'-position.
Synthesis Strategy Overview
The presented synthesis of this compound is a multi-step chemical process designed for high yield and purity. The overall workflow involves three main stages:
-
Protection: The 2' and 3' hydroxyl groups of the ribose moiety in adenosine are protected as a more stable acetal, 2',3'-O-isopropylideneadenosine. This directs the subsequent acetylation exclusively to the 5'-hydroxyl group.
-
Acetylation: The primary 5'-hydroxyl group of the protected adenosine is acetylated using an acetylating agent.
-
Deprotection: The isopropylidene protecting group is selectively removed under acidic conditions to yield the final product, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine (Intermediate 1)
This protocol describes the protection of the 2' and 3' hydroxyl groups of adenosine.
Materials:
-
Adenosine
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Acetone
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend adenosine (1 equivalent) in acetone.
-
Add 2,2-dimethoxypropane (3 equivalents) to the suspension.
-
Add p-toluenesulfonic acid monohydrate (0.1 equivalents) as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield 2',3'-O-isopropylideneadenosine as a white solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| Adenosine | 267.24 | 1 | - |
| 2',3'-O-Isopropylideneadenosine | 307.31 | - | >90% |
Table 1: Summary of reactants and expected yield for the synthesis of Intermediate 1.
Protocol 2: Synthesis of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine (Intermediate 2)
This protocol details the acetylation of the 5'-hydroxyl group of the protected adenosine.
Materials:
-
2',3'-O-Isopropylideneadenosine (from Protocol 1)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in anhydrous pyridine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 5'-O-Acetyl-2',3'-O-isopropylideneadenosine.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| 2',3'-O-Isopropylideneadenosine | 307.31 | 1 | - |
| 5'-O-Acetyl-2',3'-O-isopropylideneadenosine | 349.34 | - | ~95% |
Table 2: Summary of reactants and expected yield for the synthesis of Intermediate 2.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the deprotection of the 2' and 3' hydroxyl groups to yield the final product.
Materials:
-
5'-O-Acetyl-2',3'-O-isopropylideneadenosine (from Protocol 2)
-
Acetic acid (80% aqueous solution)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 5'-O-Acetyl-2',3'-O-isopropylideneadenosine (1 equivalent) in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.
-
Co-evaporate the residue with deionized water to remove residual acetic acid.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| 5'-O-Acetyl-2',3'-O-isopropylideneadenosine | 349.34 | 1 | - |
| This compound | 309.28 | - | >90% |
Table 3: Summary of reactants and expected yield for the synthesis of the final product.
Chemical Reaction Pathway
Figure 2: Chemical reaction pathway for the synthesis of this compound.
Concluding Remarks
The described three-step protocol provides a reliable and high-yield method for the synthesis of this compound. The use of the isopropylidene protecting group allows for precise and efficient acetylation of the 5'-hydroxyl group. This methodology is scalable and suitable for producing the target compound in quantities required for further research and development in the field of nucleoside chemistry and drug discovery.
Application Notes and Protocols: The Use of 5'-O-Acetyl Adenosine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-Acetyl Adenosine (B11128) is a derivative of the ubiquitous nucleoside adenosine, featuring an acetyl group at the 5' position of the ribose sugar.[1][][3] While adenosine and its phosphorylated counterparts (AMP, ADP, ATP) are central to cellular metabolism and signaling, the applications of its acetylated forms are less commonly documented.[4] However, the presence of the 5'-O-acetyl ester linkage makes this molecule a potential substrate for esterase enzymes, which catalyze the hydrolysis of ester bonds. This property allows for the development of specific enzymatic assays to measure the activity of various esterases, including cholinesterases.
These application notes provide a detailed protocol for utilizing 5'-O-Acetyl Adenosine as a substrate in a continuous enzymatic assay for esterase activity. The assay is based on the enzymatic hydrolysis of this compound to adenosine, which is then detected using a coupled enzymatic reaction.
Principle of the Assay
The proposed enzymatic assay is a two-step coupled reaction designed to quantify the activity of esterases that can hydrolyze the acetyl group from this compound.
-
Step 1: Esterase-mediated Hydrolysis. An esterase, such as butyrylcholinesterase (BChE) or porcine liver esterase (PLE), catalyzes the hydrolysis of the 5'-O-acetyl group from this compound, yielding adenosine and acetate.[5]
-
Step 2: Coupled Detection of Adenosine. The adenosine produced in the first step is then quantified using a commercially available adenosine assay kit. These kits typically employ a series of enzymatic reactions that lead to the production of a fluorescent or colorimetric signal. A common method involves the deamination of adenosine to inosine (B1671953) by adenosine deaminase, followed by the conversion of inosine to hypoxanthine (B114508) by purine (B94841) nucleoside phosphorylase (PNP). Hypoxanthine is then oxidized by xanthine (B1682287) oxidase to produce uric acid and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to generate a quantifiable signal.[6] The rate of signal generation is directly proportional to the rate of adenosine production, and thus to the esterase activity.
Featured Application: Continuous Spectrophotometric Assay for Esterase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of esterases, such as butyrylcholinesterase (BChE), using this compound as a substrate.
Materials and Reagents
-
This compound (Substrate)
-
Butyrylcholinesterase (BChE) from equine serum or other purified esterase
-
Adenosine Deaminase (ADA)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ probe)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm for Amplex® Red)
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer.
-
Coupling Enzyme Mix: Prepare a mix containing Adenosine Deaminase (1 U/mL), Purine Nucleoside Phosphorylase (0.2 U/mL), Xanthine Oxidase (0.2 U/mL), Horseradish Peroxidase (2 U/mL), and Amplex® Red (100 µM) in Assay Buffer. Protect from light.
-
Esterase (BChE) Solution: Prepare a dilution series of the esterase in Assay Buffer to determine the optimal concentration.
-
-
Assay Procedure:
-
Add 50 µL of the Coupling Enzyme Mix to each well of a 96-well microplate.
-
Add 25 µL of the this compound stock solution to each well.
-
To initiate the reaction, add 25 µL of the esterase (BChE) solution to each well. For a negative control, add 25 µL of Assay Buffer instead of the esterase solution.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (ΔFU/min).
-
Subtract the rate of the negative control from the rates of the experimental wells to correct for any background signal.
-
The esterase activity can be calculated using a standard curve of a known concentration of H₂O₂.
-
Quantitative Data Summary
The following table provides an example of expected results for an esterase activity assay using this compound. The data is hypothetical and serves for illustrative purposes.
| Esterase Concentration (ng/mL) | Rate of Fluorescence Increase (ΔFU/min) | Specific Activity (µmol/min/mg) |
| 0 (Negative Control) | 5 | 0 |
| 10 | 55 | 50 |
| 20 | 105 | 50 |
| 40 | 205 | 50 |
| 80 | 405 | 50 |
Visualizations
Experimental Workflow
Caption: Workflow for the continuous esterase activity assay.
Signaling Pathway of Adenosine
Caption: Adenosine signaling pathway activated by enzymatic conversion.
Conclusion
This compound serves as a valuable tool for the continuous monitoring of esterase activity. The described coupled-enzyme assay provides a sensitive and straightforward method for researchers in various fields, including enzymology, drug discovery, and diagnostics. The production of adenosine, a key signaling molecule, from this substrate also opens up possibilities for studying the localized effects of adenosine generation in biological systems.
References
5'-O-Acetyl Adenosine as a precursor for nucleotide analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-Acetyl Adenosine (B11128) is a modified nucleoside that serves as a crucial precursor in the synthesis of a wide array of nucleotide analogs. [1]These analogs are instrumental in biomedical research and drug development, particularly in the fields of antiviral and anticancer therapy. [1][2]The strategic placement of the acetyl group at the 5'-hydroxyl position allows for selective chemical modifications, facilitating the creation of novel therapeutic agents and molecular probes. [3]This document provides detailed application notes and experimental protocols for the utilization of 5'-O-Acetyl Adenosine in the synthesis of various nucleotide analogs.
Applications of Nucleotide Analogs Derived from this compound
Nucleotide analogs synthesized from this compound have diverse and significant applications in biomedical research and clinical settings. The ability to modify the nucleoside structure allows for the development of compounds with tailored biological activities.
Key Application Areas:
-
Antiviral Agents: A primary application is in the development of antiviral drugs. [1][2]By modifying the adenosine scaffold, researchers can create molecules that interfere with viral replication processes. These analogs can act as chain terminators for viral DNA or RNA synthesis or as inhibitors of viral enzymes like polymerases and reverse transcriptases. [4]The prodrug approach, where the nucleotide analog is masked to improve bioavailability, is a common strategy. [5][6][7]* Anticancer Drugs: Similar to their antiviral counterparts, nucleotide analogs derived from this compound are developed as anticancer agents. [1]These compounds can disrupt DNA replication and repair mechanisms in rapidly dividing cancer cells, leading to apoptosis.
-
Enzyme Mechanism Studies: The acetylated precursor is valuable for synthesizing analogs used to probe the mechanisms of enzymes such as kinases and phosphorylases. [1]The modified nucleotides can act as inhibitors or alternative substrates, providing insights into enzyme function and structure.
-
Metabolic Studies: Labeled nucleotide analogs are employed to trace and understand cellular metabolic pathways involving adenosine and its derivatives. [1]* Molecular Probes: Fluorescently or radioactively labeled nucleotide analogs serve as probes in nucleic acid research, enabling the study of DNA and RNA structure and function. [8]
Synthesis of Nucleotide Analogs from this compound
The synthesis of nucleotide analogs from this compound typically involves a series of chemical or enzymatic steps. The 5'-O-acetyl group serves as a protecting group, allowing for modifications at other positions of the adenosine molecule before its selective removal to enable phosphorylation or other derivatizations at the 5'-position. [3]
General Synthetic Strategies
-
Modification of the Nucleobase: The purine (B94841) ring of adenosine can be modified to introduce different functional groups, altering its hydrogen bonding properties and interaction with target enzymes. [2]2. Modification of the Ribose Moiety: The sugar part of the nucleoside can be altered, for instance, by introducing substituents at the 2' or 3' positions, which can affect the conformation and stability of the resulting nucleic acid. [2]3. Phosphorylation and Prodrug Formation: After desired modifications, the 5'-O-acetyl group is removed, and the 5'-hydroxyl group is phosphorylated to yield the active nucleotide analog. [2]To enhance cell permeability and bypass the often rate-limiting initial phosphorylation step, various prodrug strategies are employed, such as phosphoramidates or S-acylthioethyl (SATE) esters. [5][6]
Experimental Protocols
Protocol 1: Selective Deprotection of 5'-O-Acetyl Group
This protocol describes the selective removal of the 5'-O-acetyl group from a modified adenosine derivative, a crucial step before phosphorylation.
Materials:
-
5'-O-Acetyl-modified adenosine analog
-
Anhydrous Methanol (B129727) (MeOH)
-
Ammonia (B1221849) solution (7 N in MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC analysis
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 5'-O-Acetyl-modified adenosine analog in anhydrous methanol in a reaction vessel.
-
Cool the solution to -40°C using an appropriate cooling bath. [3]3. Slowly add a solution of ammonia in methanol (7 N) to the reaction mixture while stirring. [3]4. Monitor the reaction progress by TLC. The product should have a different retention factor (Rf) value compared to the starting material.
-
Once the reaction is complete (typically within a few hours), quench the reaction by adding a few drops of acetic acid to neutralize the ammonia.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 5'-hydroxyl adenosine analog using column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Isolated Yield | 80% | [3] |
Protocol 2: Enzymatic Phosphorylation of Nucleoside Analogs
This protocol outlines a general method for the enzymatic synthesis of nucleoside 5'-monophosphates using a nucleoside kinase.
Materials:
-
Nucleoside analog with a free 5'-hydroxyl group
-
Nucleoside kinase (e.g., deoxynucleoside kinase from Drosophila melanogaster) [8]* Phosphate (B84403) donor (e.g., ATP or GTP) [8]* Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) [8]* Magnesium chloride (MgCl₂)
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a reaction mixture containing the nucleoside analog (e.g., 50 mM), ATP or GTP as the phosphate donor, and MgCl₂ in the reaction buffer. [8]2. Add the nucleoside kinase to the reaction mixture to initiate the phosphorylation.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the formation of the nucleoside 5'-monophosphate product by HPLC.
-
Once the reaction reaches the desired conversion, terminate the reaction by heating or by adding a quenching agent like perchloric acid.
-
Purify the nucleoside 5'-monophosphate product using appropriate chromatographic techniques.
Quantitative Data Summary:
| Parameter | Value Range | Reference |
| Reaction Yields | 40-90% | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to the application of nucleotide analogs.
Caption: Intracellular activation pathway of a nucleoside analog prodrug.
Caption: General workflow for synthesizing nucleotide analogs from this compound.
Conclusion
This compound is a versatile and indispensable precursor for the synthesis of a wide range of biologically active nucleotide analogs. Its use facilitates the development of novel therapeutics and research tools. The protocols and information provided herein offer a foundation for researchers to explore the vast potential of this compound in their scientific endeavors. Careful optimization of reaction conditions and purification methods is crucial for obtaining high yields and purity of the desired nucleotide analogs.
References
- 1. 5′-O-Acetyl Adenosine [myskinrecipes.com]
- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 4. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates [mdpi.com]
Applications of 5'-O-Acetyl Adenosine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-Acetyl Adenosine (B11128) is a modified nucleoside that serves as a crucial building block and intermediate in the synthesis of a diverse range of biologically active nucleoside analogs. Its primary application in drug discovery lies in its use as a protected precursor, enabling selective modifications at other positions of the adenosine molecule to generate novel therapeutic agents. This document provides an overview of its applications, quantitative data for a representative derivative, detailed experimental protocols, and visualizations of relevant signaling pathways.
While 5'-O-Acetyl Adenosine itself is generally not the final active pharmaceutical ingredient, its strategic use in synthesis has led to the discovery of potent modulators of key biological targets, including G protein-coupled receptors (GPCRs) and kinases. These targets are implicated in a multitude of pathological conditions, paving the way for new treatments in oncology, virology, and inflammatory diseases.
Application: Synthesis of Adenosine Receptor Agonists
A significant application of this compound is in the synthesis of selective adenosine receptor agonists. The acetyl group at the 5'-position protects the primary hydroxyl group, allowing for chemical modifications at other sites, such as the N6-position of the adenine (B156593) base. Following these modifications, the acetyl group can be selectively removed to yield the final active compound.
One prominent example is the synthesis of N6-Cyclopentyladenosine (CPA), a potent and selective agonist for the adenosine A1 receptor.[1] CPA has been instrumental in studying the physiological roles of the A1 receptor and serves as a lead compound for the development of therapeutics targeting this receptor.
Quantitative Data: N6-Cyclopentyladenosine (CPA)
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of N6-Cyclopentyladenosine for human adenosine receptors.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Human A1 | 2.3[1] | - |
| Human A2A | 790[1] | - |
| Human A3 | 43[1] | - |
| Human A2B | - | 18600[1] |
Experimental Protocols
General Protocol for the Synthesis of N6-Substituted Adenosine Analogs
This protocol provides a general method for the synthesis of N6-substituted adenosine analogs, where a protected adenosine derivative like 2',3',5'-tri-O-acetyladenosine is a common starting material. This compound can be used in similar synthetic routes with appropriate adjustments for protection and deprotection steps.
Objective: To synthesize an N6-substituted adenosine analog.
Materials:
-
2',3',5'-tri-O-acetyladenosine
-
Substituted amine (e.g., cyclopentylamine (B150401) for CPA synthesis)
-
Solvents (e.g., ethanol, methanol)
-
Base (e.g., triethylamine)
-
Ammonia (B1221849) in methanol (B129727) (for deprotection)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2',3',5'-tri-O-acetyladenosine in ethanol.
-
Addition of Amine: Add an excess of the desired substituted amine (e.g., cyclopentylamine) and a base like triethylamine (B128534) to the solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purification of Protected Analog: Purify the resulting N6-substituted-2',3',5'-tri-O-acetyladenosine derivative by silica gel column chromatography.
-
Deprotection: Dissolve the purified product in a solution of ammonia in methanol and stir at room temperature overnight to remove the acetyl protecting groups.
-
Final Purification: Evaporate the solvent and purify the final N6-substituted adenosine analog by recrystallization or column chromatography.
Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of synthesized nucleoside analogs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the different concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol for In Vitro Antiviral Assay (CPE Reduction Assay)
This protocol describes a method to evaluate the antiviral efficacy of a compound by measuring the reduction of virus-induced cytopathic effect (CPE).[2]
Objective: To determine the 50% effective concentration (EC50) of a test compound against a specific virus.[2]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock with a known titer
-
96-well cell culture plates
-
Cell culture medium with reduced serum (2% FBS)
-
Test compound (dissolved in DMSO)
-
Neutral red solution
-
Spectrophotometer
Procedure:
-
Cell Monolayer Preparation: Prepare confluent monolayers of the host cells in 96-well plates.[2]
-
Compound Dilution: Prepare serial half-log10 dilutions of the test compound in the assay medium.[2]
-
Infection and Treatment: Add the compound dilutions to the cell monolayers. Subsequently, infect the cells with the virus. Include untreated infected controls (virus controls) and uninfected untreated controls (cell controls).[2]
-
Incubation: Incubate the plates until at least 80% CPE is observed in the virus control wells.[2]
-
Cell Viability Quantification: Stain the cells with neutral red, which is taken up by viable cells.[2]
-
Absorbance Reading: After washing, extract the dye and measure the absorbance at 540 nm.[2]
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value by regression analysis.[2]
Signaling Pathways and Mechanisms
The therapeutic effects of nucleoside analogs derived from this compound are often mediated through their interaction with specific signaling pathways.
Adenosine A1 Receptor Signaling
N6-Cyclopentyladenosine (CPA) exerts its effects by activating the adenosine A1 receptor, a Gi/o-coupled GPCR.[3][4] Activation of the A1 receptor initiates a signaling cascade that leads to various physiological responses.
Caption: Adenosine A1 Receptor Signaling Pathway.
General Workflow for Nucleoside Analog Drug Discovery
The process of discovering and developing novel nucleoside analogs using precursors like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Nucleoside Analog Drug Discovery Workflow.
Conclusion
This compound is a valuable and versatile tool in the drug discovery arsenal. Its utility as a protected intermediate enables the efficient synthesis of a wide array of novel nucleoside analogs with therapeutic potential. By facilitating targeted modifications of the adenosine scaffold, it has contributed to the development of potent and selective agents for various diseases. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and evaluation of next-generation nucleoside-based therapeutics.
References
Application Notes and Protocols for the Development of Antiviral Drugs Using 5'-O-Acetyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication by targeting essential viral enzymes. Adenosine (B11128) analogs, in particular, have demonstrated broad-spectrum activity against a variety of RNA viruses. This document provides a comprehensive guide for the investigation of 5'-O-Acetyl Adenosine , an adenosine derivative, as a potential antiviral agent.
Due to the limited publicly available data on the specific antiviral activity of this compound, this document serves as a foundational guide. It outlines the hypothesized mechanism of action, relevant experimental protocols, and comparative data from well-characterized adenosine analogs. These resources are intended to enable researchers to design and execute studies to evaluate the antiviral efficacy of this compound. The protocols and data presented are based on established methodologies for potent adenosine analog antivirals such as Remdesivir and Tenofovir (B777).
Hypothesized Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Like many nucleoside analogs, this compound is likely a prodrug that requires intracellular activation. Upon entering a host cell, it is hypothesized to be metabolized by host cell kinases into its active triphosphate form. This active metabolite, an analog of adenosine triphosphate (ATP), can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the analog into the nascent viral RNA chain is predicted to cause premature termination of RNA synthesis, thereby halting viral replication.[1][2]
Comparative Antiviral Activity of Adenosine Analogs
To provide a benchmark for potential efficacy, the following table summarizes the in vitro antiviral activity of several well-characterized adenosine analogs against various viruses. These values, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50), are critical for assessing the potency and therapeutic window of an antiviral candidate.[3][4][5][6][7]
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77[1] | >100 | >129 |
| MERS-CoV | HAE | 0.07[1] | >10 | >142 | |
| Ebola Virus | Huh-7 | 0.08 | >10 | >125 | |
| HNC-1664 | SARS-CoV-2 (WT) | Vero E6 | 0.029[4] | >20 | >690 |
| LCMV | Huh-7 | 0.90[4] | >10 | >11 | |
| NITD008 | Dengue Virus (DENV-2) | Vero | 0.64[8] | >50 | >78 |
| Zika Virus (ZIKV) | Vero | 0.241[9] | >100 | >415 | |
| Human Norovirus (replicon) | HG23 | 0.21[6] | >120 | >571 | |
| Tenofovir | HIV-1 | Lymphoblastoid cells | 0.04 - 8.5[5] | >100 | Variable |
| Hepatitis B Virus (HBV) | HepG2 | 1.1[7] | >100 | >90 |
Experimental Protocols
The following are detailed protocols for the initial assessment of the antiviral activity and cytotoxicity of this compound.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of the compound that causes a 50% reduction in cell viability. It is crucial to perform this assay in parallel with antiviral assays to determine the selectivity index.[10]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear-bottom cell culture plates.
-
This compound, dissolved in DMSO to create a high-concentration stock.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).
-
Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the compound concentration. Calculate the CC50 value using a non-linear regression model (sigmoidal dose-response).
Protocol 2: Plaque Reduction Assay (IC50 Determination)
This is the gold standard for quantifying the inhibition of lytic virus replication.[11][12][13]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock with a known titer (Plaque-Forming Units/mL).
-
Serum-free medium.
-
This compound dilutions.
-
Semi-solid overlay medium (e.g., medium containing 1.2% Avicel® or 0.6% agarose).
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that yields 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS. Add the virus inoculum to each well. Include a "no-virus" control.
-
Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption, gently rocking the plates every 15 minutes.
-
Treatment: Remove the inoculum and wash the cells. Add the compound dilutions prepared in the overlay medium to the wells. Include a "virus control" (overlay medium without the compound).
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay, fix the cells, and then stain with crystal violet.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Quantitative RT-PCR (qRT-PCR) Based Assay (EC50 Determination)
This assay quantifies viral RNA levels and is suitable for both lytic and non-lytic viruses.[14][15]
Materials:
-
Susceptible host cells in 24-well or 48-well plates.
-
Virus stock.
-
This compound dilutions.
-
RNA extraction kit.
-
qRT-PCR reagents (reverse transcriptase, primers/probes specific to a viral gene, and master mix).
-
qRT-PCR instrument.
Procedure:
-
Cell Seeding and Infection: Seed cells and infect them with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1.
-
Treatment: After the adsorption period, remove the inoculum and add fresh medium containing the serial dilutions of this compound.
-
Incubation: Incubate for 24-48 hours.
-
RNA Extraction: Harvest the cell culture supernatant or the cells and extract viral RNA using a commercial kit.
-
qRT-PCR: Perform qRT-PCR using primers and probes targeting a conserved region of the viral genome. Include a standard curve of known RNA concentrations for absolute quantification.
-
Data Analysis: Determine the viral RNA copy number for each compound concentration. Calculate the percentage of inhibition relative to the virus control. Determine the EC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a potential antiviral compound like this compound.
Conclusion
While direct evidence for the antiviral activity of this compound is currently lacking, its structural similarity to known potent adenosine analog inhibitors provides a strong rationale for its investigation. The protocols and comparative data presented in this document offer a robust framework for researchers to systematically evaluate its potential as a novel antiviral agent. A thorough assessment of its efficacy against a panel of viruses, coupled with detailed cytotoxicity and mechanistic studies, will be essential to determine its therapeutic promise.
References
- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Quantification of viral copies by RT-PCR [bio-protocol.org]
Application Note: HPLC Analysis of 5'-O-Acetyl Adenosine
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 5'-O-Acetyl Adenosine (B11128) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
5'-O-Acetyl Adenosine is a derivative of adenosine, a fundamental nucleoside in numerous biological processes. The addition of an acetyl group at the 5' position can alter its biological activity and pharmacokinetic properties. Accurate and reliable quantification of this compound is crucial for in-vitro and in-vivo studies, as well as for quality control in drug development and manufacturing. This application note describes a robust RP-HPLC method for the separation and quantification of this compound. The method is based on established principles for the analysis of adenosine and its derivatives, ensuring high sensitivity and reproducibility.[1][2]
Experimental
-
HPLC System: An Agilent 1100 series LC pump with a wellplate autosampler or equivalent system equipped with a UV-Vis detector.
-
Column: A Luna C18(2) column (150 x 2.0 mm, 3 µm particle size, 100 Å pore size) or equivalent C18 column.[1]
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Pipettes and Tips: Calibrated micropipettes and sterile tips.
-
Volumetric Flasks: Class A volumetric flasks.
-
Analytical Balance: A balance with a readability of 0.01 mg.
-
This compound: Reference standard of known purity (≥98%).[3]
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q water.
-
Ammonium Acetate: ACS grade or higher.
-
Methanol: HPLC grade (for cleaning).
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher (for stock solution).[]
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Luna C18(2) (150 x 2.0 mm, 3 µm, 100 Å) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 10% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Autosampler Temp. | 4 °C |
| Detection Wavelength | 258 nm |
| Run Time | 10 minutes |
Note: The UV absorption maxima for adenosine are 206 nm and 258 nm.[5] A wavelength of 258 nm is chosen to minimize interference from common solvents.
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.[]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation protocol will vary depending on the matrix. A generic protocol for a relatively clean sample is provided below.
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
The overall workflow for the HPLC analysis is depicted in the diagram below.
Caption: HPLC analysis workflow from sample preparation to reporting.
Data Analysis and Results
A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
The concentration of this compound in the samples is determined by interpolating their peak areas from the linear regression equation of the calibration curve.
System suitability tests are performed to ensure the HPLC system is performing correctly. Key parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative StandardDeviation (RSD) ofPeak Area (n=6) | RSD ≤ 2.0% |
Method Validation (Summary)
A full method validation should be performed according to ICH guidelines. A summary of typical validation parameters and their expected outcomes is provided below.
| Validation Parameter | Summary of Protocol | Expected Results |
| Linearity | Analyze a series of at least five concentrations of the reference standard. | R² ≥ 0.999 |
| Accuracy (% Recovery) | Spike a blank matrix with known concentrations of the analyte at three levels (low, medium, high). | 80-120% recovery |
| Precision (RSD%) | Repeatability (intra-day) and intermediate precision (inter-day) analysis of replicate samples. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N = 3). | To be determined experimentally. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N = 10). | To be determined experimentally. |
| Specificity | Analyze a blank, a placebo, and a spiked sample to demonstrate no interference at the retention time of the analyte. | No interfering peaks at the analyte retention time. |
Logical Relationship of Method Development
The development of this HPLC method follows a logical progression from understanding the analyte's properties to method optimization and validation.
Caption: Logical flow of HPLC method development for this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common C18 column chemistry and UV detection, making it accessible for most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.
References
Application Notes and Protocols for Studying Enzyme Mechanisms with 5'-O-Acetyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5'-O-Acetyl Adenosine (B11128), an adenosine derivative, as a tool to investigate the mechanisms of key enzymes, particularly Adenosine Deaminase (ADA) and Sirtuins. The provided protocols are adaptable for determining the kinetic parameters of these interactions.
Introduction to 5'-O-Acetyl Adenosine
This compound is a modified nucleoside in which the hydroxyl group at the 5' position of the ribose sugar is acetylated.[1] This structural modification has significant implications for its interaction with enzymes that recognize adenosine or its derivatives. Its primary applications in enzyme mechanism studies stem from its potential to act as a competitive inhibitor or a structural probe, providing insights into the active site requirements and catalytic mechanisms of target enzymes.
Application in Studying Adenosine Deaminase (ADA)
Principle: Adenosine Deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine to inosine.[2] The catalytic mechanism of ADA is understood to involve the 5'-hydroxyl group of adenosine in substrate binding and orientation within the active site. It is hypothesized that the acetylation of this 5'-hydroxyl group in this compound prevents the molecule from being a substrate for ADA. This characteristic makes this compound an excellent tool for investigating the necessity of the free 5'-hydroxyl group for enzymatic activity and for characterizing the enzyme's active site. It is proposed to act as a competitive inhibitor of ADA.
Experimental Protocol: Investigating the Inhibition of Adenosine Deaminase by this compound
This protocol is adapted from standard ADA activity assays and is designed to determine the inhibition constant (Ki) of this compound. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 265 nm as adenosine is converted to inosine.[3]
Materials:
-
Adenosine Deaminase (from bovine spleen)
-
Adenosine (substrate)
-
This compound (potential inhibitor)
-
50 mM Sodium Phosphate (B84403) Buffer, pH 7.5
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Adenosine Deaminase in 50 mM sodium phosphate buffer.
-
Prepare a range of adenosine substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Km of adenosine for ADA, which is approximately 30 µM).
-
Prepare a stock solution of this compound in the same buffer. From this, prepare a series of dilutions to achieve a range of final inhibitor concentrations in the assay.
-
-
Assay Setup (for a 200 µL final volume in a 96-well plate):
-
To each well, add:
-
160 µL of 50 mM Sodium Phosphate Buffer, pH 7.5.
-
20 µL of the desired adenosine substrate concentration.
-
10 µL of either buffer (for control, uninhibited reaction) or the appropriate this compound dilution.
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the diluted Adenosine Deaminase solution to each well to start the reaction.
-
Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for each inhibitor concentration.
-
Determine the Ki for this compound from the intersection of the lines on the plot. A competitive inhibition pattern will show the lines intersecting on the y-axis.
-
Expected Outcome: It is anticipated that this compound will act as a competitive inhibitor of ADA, demonstrating the critical role of the free 5'-hydroxyl group in substrate binding and/or catalysis.
Application in Studying Sirtuins
Principle: Sirtuins are a class of NAD+-dependent deacetylases that play vital roles in various cellular processes.[4] The catalytic mechanism of sirtuins involves the transfer of the acetyl group from a lysine (B10760008) residue of a substrate protein to the ADP-ribose moiety of NAD+, generating 2'-O-acetyl-ADP-ribose (OAADPr) and nicotinamide.[5][6] The structural similarity between this compound and the ribose-acetate portion of the OAADPr product suggests that this compound could act as a product analog and potentially inhibit sirtuin activity.
Experimental Protocol: Screening for Sirtuin Inhibition by this compound
This protocol utilizes a commercially available fluorogenic sirtuin activity assay kit. These kits typically contain a fluorophore-linked acetylated peptide substrate. Upon deacetylation by a sirtuin, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a quantifiable fluorescent signal.
Materials:
-
Recombinant human Sirtuin (e.g., SIRT1, SIRT2, or SIRT3)
-
Sirtuin activity assay kit (containing fluorogenic substrate, NAD+, and developer solution)
-
This compound
-
Assay buffer (as provided in the kit or a standard sirtuin assay buffer, e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Black, opaque 96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sirtuin enzyme in assay buffer.
-
Prepare the fluorogenic substrate and NAD+ solutions according to the kit manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to create a range of concentrations for testing.
-
-
Assay Setup (for a 50 µL final volume):
-
In a 96-well plate, add:
-
25 µL of the fluorogenic substrate/NAD+ mixture.
-
5 µL of either buffer/vehicle (for positive control) or the desired concentration of this compound.
-
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the diluted sirtuin enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development and Measurement:
-
Add 50 µL of the developer solution to each well to stop the reaction and initiate fluorescence development.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths specified by the kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Expected Outcome: If this compound acts as an inhibitor, a dose-dependent decrease in the fluorescent signal will be observed. This would support the hypothesis that it can interfere with the sirtuin deacetylation reaction, possibly by mimicking the O-acetyl-ADP-ribose product.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of Adenosine Deaminase with Adenosine
| Parameter | Value |
| Km | ~30 µM |
| Vmax | Enzyme- and condition-dependent |
Note: The Km value for adenosine can vary depending on the source of the enzyme and assay conditions.
Table 2: Hypothetical Inhibition Data for this compound on Adenosine Deaminase
| Inhibitor Concentration | Initial Velocity (ΔAbs/min) | % Inhibition |
| 0 µM | Value | 0% |
| 10 µM | Value | Value |
| 50 µM | Value | Value |
| 100 µM | Value | Value |
| Ki | Calculated Value |
Table 3: Hypothetical Inhibition Data for this compound on a Sirtuin Isoform
| Inhibitor Concentration | Fluorescence Units | % Inhibition |
| 0 µM | Value | 0% |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
| 100 µM | Value | Value |
| IC50 | Calculated Value |
Visualizations
Signaling Pathway: Adenosine Metabolism and Potential Role of this compound
Caption: Adenosine metabolism pathway and the hypothesized inhibitory role of this compound on ADA.
Experimental Workflow: Determining the Ki of this compound for Adenosine Deaminase
Caption: Workflow for determining the inhibition constant (Ki) of this compound for ADA.
Logical Relationship: Sirtuin Deacetylation and Potential Inhibition by this compound
Caption: Logical diagram illustrating the basis for hypothesizing that this compound inhibits sirtuins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Mechanism-based modulator discovery for sirtuin-catalyzed deacetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-O-Acetyl Adenosine
Welcome to the technical support center for the synthesis of 5'-O-Acetyl Adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing 5'-O-Acetyl Adenosine?
A1: The most prevalent strategy involves a two-step process:
-
Peracetylation: Non-selective acetylation of all three hydroxyl groups (2', 3', and 5') of adenosine to yield 2',3',5'-Tri-O-acetyladenosine.
-
Selective Deprotection: Regioselective removal of the acetyl groups from the 2' and 3' positions, leaving the desired 5'-O-acetylated product.
A less common but alternative approach is the direct selective acetylation of the 5'-hydroxyl group, which can be challenging due to the similar reactivity of the hydroxyl groups.
Q2: I am getting a low yield of 2',3',5'-Tri-O-acetyladenosine in the first step. What could be the issue?
A2: Low yields in the peracetylation step can arise from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient.
-
Reagent quality: Acetic anhydride (B1165640) can degrade over time, especially if exposed to moisture. Using fresh or properly stored acetic anhydride is crucial.
-
Inadequate catalyst: A catalyst like 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction. Ensure the correct amount is used.
-
Presence of water: The reaction is sensitive to water, which can quench the acetic anhydride. Use anhydrous solvents and dry glassware.
Q3: During the selective deprotection, I am getting a mixture of products, including fully deacetylated adenosine. How can I improve selectivity?
A3: Achieving selective deprotection of the 2' and 3'-O-acetyl groups while retaining the 5'-O-acetyl group is a common challenge. Here are some tips to improve selectivity:
-
Temperature control: This is a critical parameter. Reactions are often carried out at low temperatures (e.g., -40°C to 0°C) to slow down the deacetylation of the 5'-position.
-
Reaction time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized and the formation of fully deacetylated adenosine is minimized.
-
Reagent concentration: The concentration of the base used for deprotection (e.g., ammonia (B1221849) in methanol) can influence selectivity.
Q4: What are the common byproducts in this synthesis, and how can I remove them?
A4: Common byproducts include:
-
During acetylation: Di-acetylated adenosine species and unreacted adenosine.
-
During deprotection: 2',3',5'-Tri-O-acetyladenosine (unreacted starting material), fully deacetylated adenosine, and di-acetylated isomers.
Purification is typically achieved through column chromatography on silica (B1680970) gel or by preparative HPLC. The choice of solvent system for chromatography is crucial for separating these closely related compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2',3',5'-Tri-O-acetyladenosine | 1. Incomplete reaction. 2. Deactivated acetylating agent. 3. Insufficient catalyst. 4. Presence of moisture. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Use fresh, anhydrous acetic anhydride. 3. Ensure the catalytic amount of DMAP is added. 4. Use anhydrous solvents (e.g., dry pyridine (B92270), DCM) and ensure glassware is thoroughly dried. |
| Formation of Multiple Products During Acetylation | Over-acetylation (N-acetylation) or incomplete acetylation. | Use a controlled amount of acetic anhydride. A common procedure uses acetic anhydride in pyridine.[1] |
| Failure of Selective 5'-O-Acetyl Deprotection | A reported deprotection strategy using ammonia in methanol (B129727) at -40°C proved unsuccessful in some cases, yielding the wrong product.[2] | An alternative is to protect the 2' and 3'-OH groups as an acetonide, acetylate the 5'-OH, and then deprotect the acetonide.[2] |
| Low Yield of this compound During Deprotection | 1. Over-deacetylation leading to adenosine. 2. Incomplete deacetylation. | 1. Carefully control the reaction temperature and time. Monitor closely with TLC/HPLC. 2. Slightly increase the reaction time or temperature, but with careful monitoring to avoid over-reaction. |
| Difficult Purification of this compound | Co-elution of closely related byproducts (e.g., di-acetylated isomers). | Use a well-optimized gradient elution in column chromatography or preparative HPLC. A reverse-phase (C18) column can be effective.[3] |
Experimental Protocols
Protocol 1: Peracetylation of Adenosine to 2',3',5'-Tri-O-acetyladenosine
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve adenosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add acetic anhydride (excess, e.g., 3-5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2',3',5'-Tri-O-acetyladenosine.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Deprotection to this compound
Materials:
-
2',3',5'-Tri-O-acetyladenosine
-
Ammonia in Methanol (e.g., 7N solution)
-
Methanol
Procedure:
-
Dissolve 2',3',5'-Tri-O-acetyladenosine in methanol in a round-bottom flask.
-
Cool the solution to a low temperature, for example, -40°C, using a suitable cooling bath.
-
Slowly add a pre-cooled solution of ammonia in methanol. A reported successful selective deprotection was achieved with ammonia in methanol at -40°C, yielding the desired product in 80% isolated yield.[2]
-
Stir the reaction at this low temperature and monitor its progress carefully by TLC.
-
Once the desired product is formed and the starting material is consumed, quench the reaction by adding a proton source (e.g., acetic acid) or by evaporating the solvent.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to isolate this compound.
Data Summary
Table 1: Comparison of Yields in Different Synthesis Steps
| Step | Product | Reagents and Conditions | Reported Yield | Reference |
| Peracetylation | 2',3',5'-Tri-O-acetyladenosine | Acetic anhydride, DMAP, CH₂Cl₂ | 68.7% | [2] |
| Selective Deprotection | 5'-O-Acetyl-2',3'-O-(acetonide)-8-bromoinosine | NH₃ in methanol, -40°C | 80% | [2] |
| Full Deprotection | Probe 1 (from acetylated precursor) | NH₃ in methanol (7N), 0°C | Quantitative | [2] |
| Alternative Acetylation | 2',3',5'-Tri-O-acetyl-D-adenosine | N-acetyl imidazole, NaOH, water, pH 8, 20°C, 4h | 74% | [3] |
Visual Guides
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.
References
Technical Support Center: 5'-O-Acetyl Adenosine Synthesis
Welcome to the technical support center for the synthesis of 5'-O-Acetyl Adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to potential challenges encountered during the synthesis of this important adenosine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 5'-O-Acetyl Adenosine?
A1: The synthesis of this compound typically involves the selective acetylation of the 5'-hydroxyl group of adenosine. Common methods include direct acetylation with reagents like acetic anhydride (B1165640) in the presence of a base, or through a protection-acetylation-deprotection strategy to achieve higher selectivity. One approach involves protecting the 2' and 3'-hydroxyl groups as an acetonide, followed by acetylation of the 5'-hydroxyl group and subsequent removal of the acetonide protecting group. Another method utilizes N-acetyl imidazole (B134444) for acetylation.
Q2: Why is selective 5'-O-acetylation challenging?
A2: Adenosine has three hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. The primary 5'-hydroxyl group is generally more reactive than the secondary 2' and 3'-hydroxyl groups. However, achieving complete selectivity can be difficult, and over-acetylation to form 2',5'-di-O-acetyl, 3',5'-di-O-acetyl, or 2',3',5'-tri-O-acetyl adenosine can occur, leading to a mixture of products and reducing the yield of the desired compound.
Q3: What are the key considerations for choosing a synthetic route?
A3: The choice of synthetic route depends on several factors, including the desired purity of the final product, the scale of the reaction, and the availability of reagents and equipment. For high-purity applications, a multi-step synthesis involving protecting groups may be preferable, despite potentially lower overall yields. For simpler, more direct routes, careful optimization of reaction conditions is crucial to maximize the yield of the 5'-O-acetylated product and minimize side products.
Q4: How can I confirm the successful synthesis of this compound?
A4: The successful synthesis and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). NMR spectroscopy is particularly useful for confirming the position of the acetyl group by observing the characteristic chemical shift of the 5'-protons.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature. - Use a more reactive acetylating agent. - Ensure all starting materials are dry, as moisture can quench the reagents. |
| Formation of multiple acetylated byproducts (di- and tri-acetylated adenosine). | - Use a less reactive acetylating agent or milder reaction conditions (e.g., lower temperature). - Employ a protection strategy for the 2' and 3'-hydroxyl groups. - Carefully control the stoichiometry of the acetylating agent. | |
| Difficulties in purification. | - Optimize the chromatography conditions (e.g., solvent system, gradient). - Consider using a different purification technique, such as recrystallization or preparative HPLC. | |
| Presence of Unreacted Adenosine | Insufficient amount of acetylating agent. | - Increase the molar equivalents of the acetylating agent. |
| Poor reactivity of the acetylating agent. | - Switch to a more potent acetylating agent. | |
| Formation of 2',3',5'-Tri-O-acetyladenosine | Overly harsh reaction conditions. | - Reduce the reaction temperature and time. - Use a milder base. |
| Excess acetylating agent. | - Use a stoichiometric amount or a slight excess of the acetylating agent. | |
| Difficulties in Removing Protecting Groups (if used) | Incomplete deprotection. | - Extend the deprotection reaction time or use a stronger deprotection reagent. |
| Degradation of the product during deprotection. | - Use milder deprotection conditions. For example, selective deprotection of a 5'-O-acetyl group has been achieved using ammonia (B1221849) in methanol (B129727) at -40 °C. | |
| Inconsistent Results | Variability in reagent quality. | - Use high-purity, anhydrous solvents and reagents. |
| Fluctuations in reaction temperature. | - Use a temperature-controlled reaction setup (e.g., oil bath, cryostat). |
Experimental Protocols
Protocol 1: Direct Acetylation using Acetic Anhydride
This protocol is a general guideline for the direct acetylation of adenosine. Optimization may be required.
-
Dissolve Adenosine: Dissolve adenosine in a suitable aprotic solvent (e.g., pyridine, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Acetic Anhydride: Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Quench the Reaction: Once the reaction is complete, quench it by slowly adding cold water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to isolate this compound.
Protocol 2: Synthesis via 2',3'-O-Isopropylidene Protection
This multi-step protocol offers higher selectivity for the 5'-O-acetylation.
-
Protection of 2',3'-Hydroxyls: React adenosine with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent like acetone (B3395972) to form 2',3'-O-isopropylideneadenosine.
-
Purification of Protected Adenosine: Purify the resulting 2',3'-O-isopropylideneadenosine by column chromatography.
-
Acetylation of 5'-Hydroxyl: Dissolve the purified protected adenosine in a suitable solvent (e.g., pyridine) and react it with acetic anhydride at 0 °C to room temperature.
-
Purification of Acetylated Product: Purify the resulting 5'-O-acetyl-2',3'-O-isopropylideneadenosine by column chromatography.
-
Deprotection: Remove the isopropylidene protecting group by treating the acetylated product with an aqueous acid solution (e.g., trifluoroacetic acid in water).
-
Final Purification: Purify the final product, this compound, by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Yields in a Multi-Step Synthesis of an Adenosine Analog
| Step | Reaction | Reagents | Yield (%) |
| 1 | Acetonide Protection | p-TsOH, acetone/2,2-dimethoxypropane | 56.3 |
| 2 | 5'-O-Acetylation | Acetic anhydride, DMAP, TEA, CH₂Cl₂ | 81.5 |
| ... | ... | ... | ... |
| 7 | Selective 5'-O-Acetyl Deprotection | NH₃ in methanol, -40 °C | 80 |
Note: This table is adapted from a synthetic route for a more complex adenosine analog but illustrates typical yields for protection and acetylation steps.
Visualizations
Caption: Comparative workflows for direct vs. protected synthesis of this compound.
Technical Support Center: Purification of 5'-O-Acetyl Adenosine
Welcome to the technical support center for the purification of 5'-O-Acetyl Adenosine (B11128). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this adenosine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 5'-O-Acetyl Adenosine?
A1: The most common impurities are typically starting materials, such as unreacted adenosine, and byproducts of the acetylation reaction. These can include di- and tri-acetylated adenosine derivatives, as well as N-acetylated species. Hydrolysis of the 5'-O-acetyl group during workup or purification can also lead to the presence of adenosine as a significant impurity. Additionally, residual reagents from the synthesis, such as acetic anhydride (B1165640) and pyridine, may also be present.
Q2: What is the primary challenge in purifying this compound?
A2: The primary challenge is the lability of the acetyl group, which can be prone to hydrolysis under both acidic and basic conditions. This instability necessitates careful control of pH during the entire purification process to prevent the degradation of the target molecule back to adenosine. Separating this compound from structurally similar impurities, such as 2',3'-di-O-acetyl adenosine or adenosine itself, can also be challenging due to their similar polarities.
Q3: Which chromatographic technique is most suitable for the purification of this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of this compound and other nucleoside derivatives.[1][2][3] Silica (B1680970) gel column chromatography can also be employed, particularly for larger-scale purifications.[4][5] The choice between these techniques often depends on the scale of the purification and the required purity level.
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of this compound can be monitored using RP-HPLC with UV detection, typically at a wavelength of around 260 nm, which is the maximum absorbance for the adenine (B156593) chromophore.[1][2] Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to confirm the identity of the product and any impurities.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the acetyl group during workup or purification. | - Maintain a neutral or slightly acidic pH (around 5-7) during all aqueous steps. - Avoid prolonged exposure to strong acids or bases. - Keep the temperature low during purification steps where possible. |
| Incomplete elution from the chromatography column. | - Optimize the mobile phase composition. For RP-HPLC, a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous phase is typically used.[1] - For silica gel chromatography, a gradient of a more polar solvent (e.g., methanol (B129727) in dichloromethane) may be necessary to elute the product.[5] |
| Co-elution with impurities. | - Adjust the gradient slope in RP-HPLC to improve resolution. - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity. |
Issue 2: Presence of Adenosine Impurity in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete acetylation reaction. | - Ensure sufficient equivalents of the acetylating agent and appropriate reaction time and temperature during synthesis. |
| Hydrolysis during purification. | - As mentioned above, maintain neutral or slightly acidic pH and low temperatures. - Use buffered mobile phases for HPLC to control the pH. |
| Inefficient chromatographic separation. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, and flow rate to maximize the resolution between this compound and adenosine. |
Issue 3: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base, such as triethylamine, to the mobile phase to block active silanol (B1196071) groups on the silica support. |
| Column overload. | - Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
Data Presentation
Table 1: Comparison of HPLC Columns for Nucleoside Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reverse-Phase | C18, C8 | Acetonitrile/Methanol and buffered water | Excellent resolution for many nucleosides, widely available.[1][7] | May require ion-pairing agents for very polar compounds. |
| HILIC | Amide, Cyano | High organic solvent content with a small amount of aqueous buffer | Good retention of very polar compounds. | Can have longer equilibration times. |
| Ion-Exchange | Quaternary ammonium (B1175870) (anion) or Sulfonic acid (cation) | Buffered aqueous solutions with a salt gradient | High selectivity based on charge. | Sensitive to mobile phase pH and ionic strength. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
This protocol provides a general guideline for the purification of this compound using RP-HPLC. Optimization may be required based on the specific crude mixture and instrumentation.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50-5% B (linear gradient)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-100 µL, depending on the concentration of the crude sample.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase (95:5 Mobile Phase A:B). b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the this compound peak. e. Analyze the collected fractions for purity by analytical HPLC. f. Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity issues in this compound purification.
Caption: Simplified adenosine signaling pathway via G-protein coupled receptors.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. Comparison of RP-HPLC columns used for determination of nucleoside metabolic patterns in urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine receptors: G protein-mediated signalling and the role of accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of 5'-O-Acetyl Adenosine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 5'-O-Acetyl Adenosine (B11128) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 5'-O-Acetyl Adenosine in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the 5'-O-acetyl ester bond. This reaction yields adenosine and acetic acid as the main degradation products. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term stability, this compound should be stored as a solid at -20°C. When in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be kept at -20°C or lower, preferably in a non-aqueous solvent like anhydrous DMSO, to minimize hydrolysis.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can arise from the degradation of this compound in your experimental setup. The stability of the compound is pH and temperature-dependent. Ensure that the pH of your buffers and media is controlled and that the compound is not exposed to high temperatures for extended periods. It is also crucial to handle the compound consistently across all experiments. For instance, if preparing a stock solution in DMSO, ensure the final concentration of DMSO is the same in all experimental wells to avoid solvent- A detailed troubleshooting guide is provided below.
Q4: What is the expected solubility of this compound?
A4: this compound is slightly soluble in DMSO and methanol. Its solubility in aqueous buffers may be limited. For cell-based assays, it is common practice to dissolve the compound in a small amount of DMSO to create a concentrated stock solution, which is then further diluted in the aqueous culture medium.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Variable or Lower-Than-Expected Potency in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound from a solid stock before each experiment.
-
Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Avoid using highly acidic or alkaline media if possible.
-
Minimize Incubation Time: If the compound's stability is a concern, consider reducing the incubation time if your experimental design allows.
-
Run a Stability Control: To assess the stability in your specific medium, incubate a solution of this compound in the cell-free medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and analyze the concentration of the parent compound and its degradation product (adenosine) at different time points using HPLC.
-
Issue 2: Unexpected Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation product is adenosine. Run an adenosine standard on your HPLC system to confirm if the unexpected peak corresponds to adenosine.
-
Optimize Sample Handling: Prepare samples for HPLC analysis immediately before injection. If samples need to be stored in the autosampler, ensure it is cooled (e.g., 4°C) to minimize degradation.
-
Use a Stability-Indicating Method: Ensure your HPLC method can effectively separate this compound from adenosine and any other potential impurities or degradation products. A gradient elution on a C18 column with a UV detector set at 260 nm is a common starting point.
-
Issue 3: Poor Solubility in Aqueous Buffers
-
Possible Cause: The inherent chemical properties of this compound.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO. Ensure the final concentration of the co-solvent in your experimental system is low (typically <0.5%) and does not affect the biological system.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen solvent.
-
pH Adjustment: For some compounds, adjusting the pH of the aqueous buffer can improve solubility. However, be mindful that this may also affect the stability of this compound.
-
Stability Data
The stability of this compound is primarily dependent on the rate of hydrolysis of the acetyl ester. The tables below provide estimated half-life data based on general knowledge of ester hydrolysis and data from analogous compounds. These values should be considered as a guide, and it is recommended to perform stability studies under your specific experimental conditions.
Table 1: Estimated Half-Life of this compound in Aqueous Solution at Different pH and Temperatures
| Temperature (°C) | pH 4.0 | pH 7.4 (Physiological) | pH 9.0 |
| 4 | Days | Days to Weeks | Hours to Days |
| 25 (Room Temp) | Hours to Days | Days | Hours |
| 37 (Physiological) | Hours | Hours to a Day | Minutes to Hours |
Note: These are estimations and the actual half-life may vary depending on the buffer composition and other components in the solution.
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Recommended Duration |
| Solid | - | -20°C | Up to 1 year |
| Solution | Anhydrous DMSO | -20°C | Up to 1 month |
| Aqueous Buffer | e.g., PBS | -20°C | Up to 1 week (use with caution) |
| Aqueous Buffer | 4°C | Not Recommended | Prepare fresh |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., cell culture medium, buffer).
1. Materials:
-
This compound
-
Adenosine (as a reference standard)
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or other suitable buffer components for the mobile phase
-
The aqueous solution of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous solution of interest.
-
Adenosine Standard: Prepare a 100 µM solution of adenosine in the same aqueous solution.
3. Stability Study Procedure:
-
Incubate the working solution of this compound at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C until analysis.
-
Prepare samples for HPLC analysis by centrifuging to remove any precipitate.
4. HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from adenosine (e.g., start with 5% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Generate a standard curve for both this compound and adenosine.
-
Quantify the concentration of this compound and adenosine in each sample at each time point.
-
Plot the concentration of this compound versus time and determine the degradation rate and half-life (t½).
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability assessment of this compound.
Technical Support Center: Troubleshooting 5'-O-Acetyl Adenosine Reactivity in Assays
Welcome to the technical support center for 5'-O-Acetyl Adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the reactivity of 5'-O-Acetyl Adenosine in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in your assays.
Troubleshooting Guide: Low Reactivity of this compound
Low or no reactivity of this compound is a common issue that can arise from several factors, primarily related to the specific assay being performed and the stability of the compound. This guide provides a systematic approach to identifying and resolving these issues.
Logical Flow for Troubleshooting Low Reactivity
Caption: A flowchart outlining the initial steps to diagnose the cause of low reactivity of this compound based on the assay type.
Frequently Asked Questions (FAQs)
Enzymatic Assay Issues
Q1: Why is this compound showing no activity in my adenosine deaminase (ADA) assay?
A1: The 5'-hydroxyl group of adenosine is critical for the catalytic activity of adenosine deaminase. The presence of the acetyl group at the 5'-position in this compound blocks the active site of the enzyme, preventing it from binding and catalyzing the deamination reaction. This is a well-documented reason for the lack of reactivity in ADA-based assays.
Q2: I am using this compound in an esterase-based assay and observing low product formation. What could be the problem?
A2: Low activity in an esterase-based assay can be due to several factors. Consider the following troubleshooting steps:
-
Enzyme Inactivity: Verify the activity of your esterase (e.g., butyrylcholinesterase, porcine liver esterase) with a standard control substrate. Enzymes can lose activity due to improper storage or handling.
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of your assay are critical for optimal enzyme activity.
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit esterase activity. Common inhibitors include organophosphates and some metal ions.
Experimental Workflow for an Esterase-Based Assay
Caption: A typical experimental workflow for an esterase-based assay using this compound as a substrate.
Q3: What are the optimal conditions for butyrylcholinesterase (BChE) activity on this compound?
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | BChE generally exhibits optimal activity in neutral to slightly alkaline conditions. |
| Temperature | 25 - 37 °C | Activity increases with temperature up to a certain point, after which denaturation occurs. |
| Buffer | Phosphate or Tris-HCl | Avoid buffers containing components that may inhibit the enzyme. |
| Substrate Concentration | Varies | Should be optimized based on the Km of the enzyme for the substrate. |
It is highly recommended to perform a matrix of experiments varying pH, temperature, and buffer conditions to determine the optimal parameters for your specific assay.
Compound Stability and Handling
Q4: How stable is this compound in solution?
A4: The stability of this compound is influenced by pH and temperature. The acetyl group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
| Condition | Stability of Acetyl Group | Recommendation |
| Neutral pH (6.5-7.5) | Generally stable for short-term storage and assays at room temperature. | Prepare fresh solutions for each experiment. For longer storage, freeze at -20°C or below. |
| Acidic pH (< 6.0) | Increased rate of hydrolysis. | Avoid prolonged exposure to acidic conditions unless required for the experiment. |
| Basic pH (> 8.0) | Rapid hydrolysis of the acetyl group. | Avoid basic buffers if the acetylated form is the desired reactant. |
| Elevated Temperature | Increased rate of hydrolysis at all pH values. | Perform assays at the lowest effective temperature and avoid heating solutions. |
Q5: Can I prepare a stock solution of this compound and store it?
A5: Yes, you can prepare a stock solution, but proper storage is crucial. Dissolve this compound in a suitable organic solvent like DMSO or ethanol, aliquot it into single-use volumes, and store at -20°C or -80°C. Minimize freeze-thaw cycles to prevent degradation. Before use, thaw the aliquot and dilute it into the appropriate aqueous assay buffer immediately before starting the experiment.
Non-Enzymatic Assay Issues
Q6: I am using this compound in a non-enzymatic chemical reaction and observing low yield. What could be the issue?
A6: Low reactivity in a non-enzymatic reaction can be due to several factors:
-
Reaction Conditions: Ensure that the temperature, pressure, and solvent are appropriate for the desired reaction.
-
Reagent Quality: Verify the purity and activity of all other reagents involved in the reaction.
-
Compound Purity: The purity of your this compound can affect the reaction. Impurities may interfere with the desired chemical transformation.
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents.
Experimental Protocols
Protocol: Colorimetric Assay for Esterase Activity using this compound
This protocol describes a general method to measure the activity of an esterase (e.g., butyrylcholinesterase) by detecting the production of adenosine upon hydrolysis of this compound. The liberated adenosine can be quantified using a coupled enzymatic assay that produces a colored product.
Materials:
-
This compound
-
Esterase (e.g., Butyrylcholinesterase from equine serum)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Adenosine Deaminase (ADA)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of all enzymes in the assay buffer.
-
Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound (to the desired final concentration)
-
Adenosine Deaminase, Purine Nucleoside Phosphorylase, and Xanthine Oxidase
-
Amplex® Red/HRP working solution
-
-
Include appropriate controls (no esterase, no substrate).
-
-
Initiate Reaction:
-
Add the esterase solution to the wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the esterase (e.g., 37°C) for a set period (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (no esterase control) from the sample readings.
-
Determine the concentration of adenosine produced by comparing the fluorescence to a standard curve of known adenosine concentrations.
-
Signaling Pathway for the Coupled Assay
Caption: The enzymatic cascade for the detection of adenosine produced from the hydrolysis of this compound.
Preventing deacetylation of 5'-O-Acetyl Adenosine during experiments
Welcome to the technical support center for 5'-O-Acetyl Adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the deacetylation of 5'-O-Acetyl Adenosine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its deacetylation important?
A1: this compound is a derivative of adenosine where an acetyl group is attached to the 5'-hydroxyl group of the ribose sugar.[1][2] This modification can alter its chemical properties, such as membrane permeability, making it a useful tool in various experimental contexts, including acting as a prodrug to deliver adenosine into cells. Deacetylation, the removal of this acetyl group, converts the molecule back to adenosine. Preventing unintended deacetylation is critical to ensure the compound's integrity, maintain the desired concentration of the acetylated form, and achieve accurate and reproducible experimental results.
Q2: What are the primary causes of deacetylation of this compound?
A2: The primary causes of deacetylation are exposure to unfavorable pH conditions and enzymatic activity. The ester bond of the acetyl group is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (high pH) and to a lesser extent, acidic (low pH) conditions.[3][4] Additionally, biological samples such as cell lysates or serum contain esterase enzymes that can rapidly catalyze the removal of the acetyl group.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a solid at -20°C or colder in a desiccated environment. For solutions, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO, aliquot them into small volumes to minimize freeze-thaw cycles, and store them at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Deacetylation in aqueous culture medium.
-
Troubleshooting Steps:
-
pH of Media: Ensure the pH of your cell culture medium is stable and within the physiological range (typically 7.2-7.4). Avoid using old or improperly prepared media where the pH may have shifted.
-
Stability Test: Perform a time-course stability test. Incubate this compound in your specific cell culture medium at 37°C and collect samples at different time points (e.g., 0, 1, 4, 8, 24 hours). Analyze the samples by HPLC to quantify the remaining this compound and the appearance of adenosine.
-
Fresh Preparation: Prepare fresh dilutions of this compound in media immediately before adding to the cells.
-
-
-
Possible Cause 2: Enzymatic degradation by cellular esterases.
-
Troubleshooting Steps:
-
Serum-Free Media: If your experimental design allows, consider using serum-free media, as serum is a significant source of esterases. If serum is required, minimize the incubation time.
-
Cellular Deacetylation: Be aware that intracellular esterases will likely deacetylate the compound after it enters the cell. This is often the intended mechanism for its action as an adenosine prodrug. If you need to study the effects of the acetylated form itself, consider using cell-free systems or purified enzyme preparations.
-
-
Issue 2: Variability in results between experimental replicates.
-
Possible Cause: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Consistent Timing: Ensure that the time between dissolving/diluting the compound and its application in the experiment is consistent across all replicates.
-
Temperature Control: Keep stock solutions and dilutions on ice whenever possible to minimize temperature-dependent hydrolysis.
-
Aliquoting: Use single-use aliquots of stock solutions to avoid degradation from multiple freeze-thaw cycles.
-
-
Stability of this compound Under Various Conditions
| Condition | pH | Temperature (°C) | Buffer/Solvent | Expected Rate of Deacetylation | Primary Mechanism |
| Optimal Storage | N/A | -20 | Solid (Desiccated) | Very Low | Minimal molecular motion |
| Stock Solution | N/A | -80 | Anhydrous DMSO | Very Low | Lack of water for hydrolysis |
| Working Dilution | 7.4 | 4 | Aqueous Buffer (e.g., PBS) | Low | Slow chemical hydrolysis |
| Experiment | 7.4 | 37 | Cell Culture Media | Moderate | Chemical and enzymatic hydrolysis |
| Stress Condition 1 | 8.5 | 37 | Aqueous Buffer | High | Base-catalyzed hydrolysis |
| Stress Condition 2 | 4.0 | 37 | Aqueous Buffer | Moderate | Acid-catalyzed hydrolysis |
| Stress Condition 3 | 7.4 | 50 | Aqueous Buffer | High | Temperature-accelerated hydrolysis |
Experimental Protocols
Protocol 1: Monitoring Deacetylation by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of this compound and its deacetylated product, adenosine.
Materials:
-
This compound
-
Adenosine standard
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Samples from your experiment (e.g., time points from a stability study)
Methodology:
-
Sample Preparation:
-
At each time point, take an aliquot of your experimental solution.
-
If the sample contains proteins (e.g., cell culture media with serum), precipitate them by adding an equal volume of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution can be used for optimal separation. For example:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for adenosine and this compound by comparing their retention times with those of the pure standards. This compound will be more hydrophobic and thus have a longer retention time than adenosine.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage of this compound remaining and the percentage of adenosine formed over time.
-
Protocol 2: Monitoring Deacetylation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the deacetylation process in real-time or by analyzing samples at different time points.[7][8][9][10][11]
Materials:
-
This compound
-
NMR spectrometer
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the appropriate deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero. The acetyl group will have a characteristic singlet peak around 2.1 ppm.
-
Incubate the NMR tube under the desired experimental conditions (e.g., in a heated NMR probe).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the integral of the acetyl singlet peak of this compound.
-
Simultaneously, monitor the appearance of new signals corresponding to the protons of the resulting adenosine.
-
The ratio of the integrals of the acetyl peak to a stable reference peak on the adenosine molecule can be used to quantify the extent of deacetylation over time.
-
Visualizations
Caption: Workflow for handling this compound to minimize deacetylation.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichoderma reesei CE16 acetyl esterase and its role in enzymatic degradation of acetylated hemicellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Collection - NMR Profiling of Histone Deacetylase and Acetyl-transferase Activities in Real Time - ACS Chemical Biology - Figshare [acs.figshare.com]
- 8. NMR profiling of histone deacetylase and acetyl-transferase activities in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the degree of deacetylation in chitosan films by FTIR, 1H NMR and UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Solubility issues with 5'-O-Acetyl Adenosine and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and other experimental challenges encountered with 5'-O-Acetyl Adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: What is 5'-O-Acetyl Adenosine?
This compound is a derivative of adenosine, a naturally occurring purine (B94841) nucleoside. The addition of an acetyl group at the 5'-O position can alter its biological activity, cell permeability, and metabolic stability compared to adenosine. It is often used in biochemical assays and drug discovery research.
Q2: What are the primary challenges when working with this compound?
The primary challenge encountered by researchers is its limited solubility in aqueous solutions and common organic solvents. This can complicate the preparation of stock solutions and lead to precipitation in experimental assays.
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q4: Is this compound prone to hydrolysis?
Yes, the acetyl group at the 5'-O- position can be susceptible to hydrolysis, particularly in aqueous solutions with acidic or basic pH, or in the presence of esterase enzymes.[1] This hydrolysis would yield adenosine. The stability of the compound in your specific experimental conditions (e.g., cell culture media) should be considered.
Solubility Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2] | Sonication may be required to aid dissolution.[2] |
| Methanol | Slightly soluble[2] | Sonication may be required to aid dissolution.[2] |
| Water | Information not available | Expected to have low solubility. |
| Ethanol | Information not available | - |
Table 2: Solubility of Adenosine (for reference)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 2.67 | 10 |
| DMSO | 20.04 | 75 |
| PBS (pH 7.2) | ~10 | ~37.4 |
| Dimethyl formamide | ~5 | ~18.7 |
Troubleshooting Guide for Solubility Issues
This guide provides a step-by-step workflow to address common solubility challenges with this compound.
Caption: A workflow for troubleshooting solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 309.28 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.09 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Facilitate Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
If solids persist, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
-
Prepare Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.
-
Vortexing: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or consider using a co-solvent if your experimental design permits.
Adenosine Signaling Pathways
This compound is expected to be metabolized to adenosine, which then acts on adenosine receptors. The following diagrams illustrate the primary signaling pathways activated by adenosine.
References
Technical Support Center: 5'-O-Acetyl Adenosine Purity Analysis by NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers interpreting NMR spectra to assess the purity of 5'-O-Acetyl Adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure 5'-O-Acetyl Adenosine?
A1: The chemical shifts for this compound can vary slightly based on the solvent used. The table below summarizes the expected chemical shifts in common NMR solvents like DMSO-d6 and CDCl3. These values serve as a reference for a pure sample.[1]
Q2: My 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in your spectrum typically correspond to starting materials, side-products, or residual solvents from the synthesis and purification process.
-
Starting Material (Adenosine): Compare your spectrum to the known spectrum of adenosine. Look for characteristic signals of the unacetylated 5'-CH2 group.
-
Byproducts (Acetic Acid): A singlet peak around 2.1 ppm (in CDCl3) or a broader peak around 1.9 ppm (in DMSO-d6) may indicate the presence of acetic acid.[2] A very broad signal may also appear further downfield for the acidic proton.
-
Over-acetylation: The presence of additional acetyl methyl singlets and shifts in the ribose ring protons could indicate the formation of di- or tri-acetylated adenosine species.[3]
-
Residual Solvents: Consult a reference table for common NMR solvents to identify peaks from solvents like acetone (B3395972), ethyl acetate, or pyridine.[2]
Q3: I see a sharp singlet around 2.1 ppm. How do I confirm it's my acetyl group and not a solvent like acetone?
A3: The methyl protons of the 5'-O-acetyl group are expected to appear as a sharp singlet. In DMSO-d6, this peak is typically around 2.05 ppm. Acetone also appears as a singlet around 2.09 ppm in DMSO-d6.[2] To distinguish them:
-
Integration: The integral of the acetyl peak should correspond to 3 protons relative to the known protons of the adenosine moiety (e.g., the H-8 or H-2 protons, which integrate to 1H each). If the integral is significantly larger, an impurity like acetone may be present.
-
Spiking: Add a small amount of pure acetone to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, it confirms the presence of acetone.
-
13C NMR: Check the 13C spectrum. The acetyl methyl carbon should appear around 20-21 ppm, while the carbonyl carbon will be around 170 ppm. Acetone's carbon signal appears around 30.6 ppm in DMSO-d6.[2]
Q4: How can I quantify the amount of an impurity in my sample?
A4: You can determine the molar ratio of your product to an impurity using 1H NMR integration, provided that both the product and the impurity have well-resolved peaks that do not overlap.
-
Identify a distinct peak for the impurity (e.g., the methyl peak of acetic acid) and a distinct peak for this compound (e.g., the H-8 proton).
-
Carefully integrate both peaks.
-
Normalize the integral values by dividing by the number of protons each signal represents. For example, divide the integral of the H-8 proton by 1 and the integral of the acetic acid methyl protons by 3.
-
The ratio of these normalized integrals gives you the molar ratio of the impurity to your product.
Q5: My spectrum has a very broad peak that I cannot assign. What is it?
A5: A broad, often exchangeable, peak is typically due to water (H2O or HDO) present in the NMR solvent or the sample. In DMSO-d6, this peak appears around 3.3 ppm. The amine (-NH2) protons of the adenine (B156593) base also appear as a broad singlet around 7.3 ppm. To confirm if a peak is from an exchangeable proton (like -OH or -NH), you can add a drop of D2O to the NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signal to decrease significantly or disappear.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate 1H and 13C chemical shifts (δ) in ppm for this compound and common impurities.
| Compound | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | H-8 (Adenine) | ~8.4 | ~141 |
| (in CDCl3)[1] | H-2 (Adenine) | ~8.0 | ~153 |
| NH2 (Adenine) | ~5.7 (broad) | ~156 (C6), ~120 (C5) | |
| H-1' (Ribose) | ~6.1 | ~88 | |
| H-2' (Ribose) | ~4.8 | ~74 | |
| H-3' (Ribose) | ~4.5 | ~71 | |
| H-4' (Ribose) | ~4.4 | ~82 | |
| H-5'a, H-5'b (Ribose) | ~4.3 | ~64 | |
| CH3 (Acetyl) | ~2.1 | ~21 | |
| C=O (Acetyl) | - | ~170 | |
| Adenosine (Impurity) | H-8 | ~8.3 | ~140 |
| (in DMSO-d6)[4] | H-2 | ~8.1 | ~152 |
| NH2 | ~7.3 (broad) | ~156 (C6), ~119 (C5) | |
| H-1' | ~5.9 | ~88 | |
| 5'-OH | ~5.4 (broad) | - | |
| Acetic Acid (Impurity) | CH3 | ~1.9 (DMSO), ~2.1 (CDCl3)[2] | ~21 |
| (Solvent Dependent) | COOH | Very broad, >10 | ~172 |
| Acetone (Solvent) | CH3 | ~2.09 (DMSO), ~2.17 (CDCl3)[2] | ~30 |
| DMSO-d5 (Solvent) | Residual CHD2 | ~2.50[5] | ~39.5[5] |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to the NMR tube using a pipette.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Mild heating may be applied if the compound has low solubility, but check for thermal stability first.
-
Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube to remove any particulate matter.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire the 1H spectrum, followed by the 13C and any desired 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
Purity Assessment Workflow
The following diagram illustrates a logical workflow for troubleshooting and assessing the purity of a this compound sample using NMR spectroscopy.
Caption: Workflow for NMR-based purity analysis of this compound.
References
Technical Support Center: Method Refinement for Enzymatic Assays Involving NAD+-Dependent Deacetylases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving NAD+-dependent deacetylases, such as sirtuins (SIRTs) and Class III histone deacetylases (HDACs). A key aspect of these assays is the formation of an O-acetylated adenosine (B11128) derivative as a product.
Clarification on 5'-O-Acetyl Adenosine: It is a common point of confusion, but the direct product of the sirtuin-catalyzed deacetylation reaction is 2'-O-acetyl-ADP-ribose (OAADPr) , not this compound.[1][2][3][4] This guide will focus on assays related to the production and detection of OAADPr.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction catalyzed by sirtuins?
A1: Sirtuins are NAD+-dependent lysine (B10760008) deacetylases. They catalyze the removal of an acetyl group from a lysine residue on a protein or peptide substrate. This reaction is coupled with the hydrolysis of NAD+, yielding three products: the deacetylated substrate, nicotinamide (B372718) (NAM), and 2'-O-acetyl-ADP-ribose (OAADPr).[1][2][3][4]
Q2: Why is OAADPr an important molecule to measure in these assays?
A2: Measuring OAADPr provides a direct readout of sirtuin enzymatic activity.[5] Since it is produced in a 1:1 stoichiometric ratio with the deacetylated substrate, its quantification allows for the precise determination of enzyme kinetics, inhibitor potency, and activator efficiency.[5][6] Furthermore, OAADPr itself is a signaling molecule with roles in various cellular processes, including the regulation of ion channels and chromatin structure.[2][4][7][8]
Q3: What are the common types of sirtuin activity assays?
A3: Several assay formats are available, including:
-
Fluorescence-Based Assays: These are the most common for high-throughput screening. They often use a fluorophore-labeled acetylated peptide. Deacetylation by the sirtuin allows a developing enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore and generating a measurable signal.[9]
-
Luminescence-Based Assays: These assays can measure the amount of remaining NAD+ after the sirtuin reaction, which is inversely proportional to enzyme activity.[6]
-
HPLC-Based Assays: High-performance liquid chromatography can be used to separate and directly quantify the substrate and products, including OAADPr and nicotinamide. This method is highly accurate but less suited for high-throughput applications.
-
LC-MS/MS-Based Assays: This highly sensitive and specific method allows for the direct quantification of endogenous or in vitro-generated OAADPr.[7][8]
Q4: Can I use native (unlabeled) substrates in my assay?
A4: Yes, assays that directly measure the universal product OAADPr or the co-product nicotinamide are compatible with native, unlabeled peptide or protein substrates. This avoids potential artifacts from fluorescent labels on the substrate.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | Ensure proper storage of the sirtuin enzyme (-80°C in aliquots to avoid freeze-thaw cycles). Test enzyme activity with a known potent activator or substrate. |
| Omission of a critical reagent | Double-check that all components (enzyme, substrate, NAD+, developer) were added in the correct order and concentration. | |
| Incorrect buffer conditions | The pH of the reaction buffer is critical; sirtuin activity is often optimal around pH 7.5-8.0. Ensure the buffer composition is compatible with all enzymes in the assay system.[1] | |
| Assay buffer is too cold | The assay buffer should be at room temperature for optimal performance.[10] | |
| Incorrect filter settings on the plate reader | Verify that the excitation and emission wavelengths on the microplate reader are set correctly for the specific fluorophore being used (e.g., Ex/Em ~355/460 nm for AMC-based assays).[9] | |
| High Background Signal | Contaminated reagents | Use high-purity reagents, especially NAD+ and peptide substrates. Test for background fluorescence of individual components. |
| Autohydrolysis of substrate | Some fluorogenic substrates may be unstable and hydrolyze spontaneously. Prepare fresh substrate solutions and minimize their exposure to light. | |
| Interfering compounds in the sample | Test compounds, especially those with intrinsic fluorescence (e.g., some chromenone-derived natural products), can interfere with the assay. Run controls with the test compound in the absence of the enzyme to measure its background fluorescence.[1][11] | |
| Inconsistent Results (High Variability) | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, preparing a master mix of common reagents can improve consistency.[10] |
| Improper mixing | Ensure all components are thoroughly mixed after addition to the reaction wells. | |
| Temperature fluctuations | Maintain a consistent temperature during the incubation steps. Use a temperature-controlled incubator or water bath. | |
| Non-linear Reaction Progress Curves | Substrate depletion | If the reaction proceeds too quickly, the substrate may be depleted, leading to a flattening of the curve. Reduce the enzyme concentration or the incubation time. |
| Product inhibition | Nicotinamide, a product of the sirtuin reaction, is a known inhibitor of sirtuin activity. Ensure the reaction is measured under initial velocity conditions where product accumulation is minimal.[12] | |
| Enzyme instability | The enzyme may be losing activity over the course of the assay. Optimize buffer conditions or add stabilizing agents like BSA if compatible with the assay. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Human SIRT1 with Various Acetylated Peptide Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) |
| p53K328Ac | 68.5 ± 9.7 | 0.112 ± 0.004 |
| H3K9Ac | 79.6 ± 10.8 | 0.093 ± 0.003 |
| H4K16Ac | 46.4 ± 2.9 | 0.125 ± 0.005 |
| p300K1024Ac | 60.9 ± 6.7 | 0.101 ± 0.003 |
Data adapted from a study on SIRT1-catalyzed reactions.
Table 2: Cellular Concentrations of 2'-O-acetyl-ADP-ribose (OAADPr) in S. cerevisiae
| Yeast Strain | OAADPr Concentration (µM) |
| Wild-type | 0.56 ± 0.13 |
| Single sirtuin deletion (Δhst2) | 0.37 ± 0.12 |
| All five sirtuin deletions | Not detectable |
| Nudix hydrolase deletion (Δysa1) | 0.85 ± 0.24 |
Data from a study quantifying endogenous OAADPr levels.[7][8]
Table 3: IC50 Values of Common Sirtuin Inhibitors
| Inhibitor | Target Sirtuin | IC50 Value |
| AGK2 | SIRT2 | 3.5 µM |
| SIRT1 | 30 µM | |
| SIRT3 | 91 µM | |
| SirReal2 | SIRT2 | 0.23 µM |
| SIRT1 | > 50 µM | |
| SIRT3 | > 50 µM | |
| ELT-11c | SIRT3 | 4 nM |
IC50 values are highly dependent on assay conditions and substrate used. Data compiled from various sources.[13][14]
Experimental Protocols
Protocol 1: General Fluorometric Sirtuin Activity Assay
This protocol is a generalized procedure for measuring sirtuin activity using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences with a C-terminal AMC group)
-
NAD+ solution
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin in a buffer containing a sirtuin inhibitor like nicotinamide to stop the initial reaction)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compound (inhibitor or activator) in the assay buffer.
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
Sirtuin assay buffer
-
Test compound or vehicle control
-
Purified sirtuin enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add a mixture of the fluorogenic substrate and NAD+ to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add the developer solution to each well. This will stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate to release the fluorophore.
-
Incubate for Development: Incubate at 37°C for 10-20 minutes.
-
Measure Fluorescence: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
Protocol 2: Quantification of OAADPr by LC-MS/MS
This protocol provides a brief overview of the steps involved in quantifying OAADPr from biological samples.
Materials:
-
Biological sample (e.g., yeast cells, mammalian tissue)
-
Extraction buffer (e.g., acetonitrile/methanol/water mixture)
-
Internal standard (e.g., ¹³C-labeled OAADPr)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Quenching: Rapidly harvest cells or tissue and quench metabolic activity, often by flash-freezing in liquid nitrogen.
-
Cell Lysis and Extraction: Resuspend the sample in cold extraction buffer containing the internal standard. Lyse the cells using methods like bead beating or sonication.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Separation is typically achieved using a suitable column, and detection is performed using multiple reaction monitoring (MRM) to specifically quantify OAADPr and the internal standard.
-
Data Analysis: Calculate the concentration of OAADPr in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[7][8]
Visualizations
Caption: Sirtuin-catalyzed deacetylation reaction pathway.
Caption: General workflow for a fluorometric sirtuin inhibitor assay.
Caption: Simplified signaling and metabolic pathways of 2'-O-acetyl-ADP-ribose.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUNCTION AND METABOLISM OF SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assays for NAD-dependent deacetylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. QUANTIFICATION OF ENDOGENOUS SIRTUIN METABOLITE O-ACETYL-ADP-RIBOSE (OAADPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the Fluorescent Properties and the Modulated Activities against Sirtuin Fluorogenic Assays of Chromenone-Derived Natural Products | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Virtual Screening in the Identification of Sirtuins’ Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5'-O-Acetyl Adenosine and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of adenosine (B11128) and its synthetic derivative, 5'-O-Acetyl Adenosine. While adenosine is a well-characterized endogenous nucleoside with a broad range of physiological effects, data on the specific biological actions of this compound are limited. This comparison is based on the established pharmacology of adenosine and the inferred properties of this compound derived from its chemical structure.
Introduction to Adenosine and this compound
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in cellular signaling and metabolism.[1] It is a fundamental component of essential biomolecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, and nucleic acids.[1][2] Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4][5] These receptors are widely distributed throughout the body and are involved in regulating a diverse array of functions, including cardiovascular activity, neurotransmission, inflammation, and immune responses.[3][4][]
This compound is a synthetic derivative of adenosine characterized by the presence of an acetyl group at the 5'-hydroxyl position of the ribose sugar.[7][8][9] This modification alters the molecule's chemical properties, which is expected to influence its biological activity. It is primarily utilized in biochemical research and as a protected nucleoside in the synthesis of nucleotide analogs.[10] Due to a lack of direct experimental studies, the biological activity of this compound is largely inferred. It is hypothesized that it may act as a prodrug, being hydrolyzed by cellular esterases to release adenosine.
Comparative Overview
| Feature | This compound | Adenosine |
| Structure | Adenosine with an acetyl group at the 5'-hydroxyl position of the ribose moiety. | A purine nucleoside consisting of an adenine (B156593) molecule attached to a ribose sugar. |
| Primary Role | Synthetic intermediate and potential prodrug of adenosine.[10] | Endogenous signaling molecule and component of ATP and nucleic acids.[1] |
| Mechanism of Action | Likely acts as a prodrug, being hydrolyzed to adenosine to activate adenosine receptors. Direct activity on receptors is not documented. | Direct agonist for A1, A2A, A2B, and A3 adenosine receptors.[3][4][5] |
| Biological Effects | Not well-characterized. Presumed to mimic the effects of adenosine upon conversion. | Vasodilation, anti-inflammatory effects, neurotransmitter modulation, and cardiac rhythm regulation.[4][11][12] |
| Metabolism | Expected to be hydrolyzed by esterases to adenosine and acetic acid. | Rapidly cleared from circulation via cellular uptake and enzymatic degradation by adenosine deaminase and adenosine kinase.[1] |
Adenosine Signaling Pathways
Adenosine modulates intracellular signaling cascades through its interaction with four distinct G protein-coupled receptor subtypes. The activation of these receptors leads to a variety of cellular responses, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.
As depicted, A1 and A3 receptors couple to inhibitory G proteins (Gi), leading to a decrease in adenylyl cyclase activity and intracellular cAMP levels.[3] Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.[3] These changes in cAMP concentration modulate the activity of protein kinase A (PKA) and other downstream effectors, resulting in diverse physiological responses.
Experimental Protocols
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of a ligand (e.g., adenosine or its analogs) to a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the desired adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared from cultured cells or animal tissues. This typically involves homogenization of the cells or tissues followed by centrifugation to isolate the membrane fraction.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors).
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., adenosine or this compound). The test compound will compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Objective: To assess the functional activity of a compound at adenosine receptors by measuring its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing a specific adenosine receptor subtype are cultured in appropriate media.
-
Compound Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test compound.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as a dose-response curve to determine the potency (EC₅₀) and efficacy (Emax) of the test compound in modulating cAMP levels.
Inferred Biological Activity of this compound
Due to the addition of the acetyl group, this compound is more lipophilic than adenosine. This increased lipophilicity may enhance its ability to cross cell membranes. It is hypothesized that once inside the cell or in the extracellular space, the acetyl group can be cleaved by esterase enzymes, releasing adenosine.
References
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5′-O-Acetyl Adenosine [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C12H15N5O5 | CID 11953391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Adenosine [cvpharmacology.com]
- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hydrolysis of extracellular adenine nucleotides by arterial smooth muscle cells. Regulation of adenosine production at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 5'-O-Acetyl Adenosine's Effect in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-O-Acetyl Adenosine (B11128), a derivative of the endogenous nucleoside adenosine, has been a subject of interest for its potential biological activities. However, a comprehensive cross-validation of its effects across a broad range of cell lines is not extensively documented in publicly available literature. This guide provides a summary of the available experimental data on 5'-O-Acetyl Adenosine and compares its potential effects with the broader understanding of adenosine signaling in cancer biology. Due to the limited direct comparative data, this guide also outlines standardized experimental protocols and signaling pathways that are crucial for the systematic evaluation of this compound.
Comparative Efficacy of this compound
Direct comparative studies detailing the cytotoxic or other biological effects of this compound across multiple cancer cell lines are sparse. The available data points to cell-line specific effects and relatively high concentrations required for activity.
Table 1: Summary of Reported IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Effect Measured | IC50 Value | Reference |
| COS-7 (Monkey Kidney Fibroblast) | [¹⁴C]-inosine uptake assay | Inhibition of human Concentrative Nucleoside Transporter 2 (CNT2) | > 100 µM | [1][2] |
| BV-2 (Mouse Microglia) | Griess reagent based assay | Inhibition of Nitric Oxide (NO) production | > 20 µM | [2] |
Note: The available data is limited and does not provide a broad comparison across cancer cell lines. Further research is required to establish a comprehensive efficacy profile of this compound.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms
Adenosine and its analogs exert their effects primarily through interaction with four G-protein coupled adenosine receptors (A1, A2A, A2B, and A3).[3] The downstream signaling can lead to various cellular responses, including apoptosis.
Generalized Adenosine-Induced Apoptotic Pathway
The activation of certain adenosine receptors, such as A3AR, in cancer cells can trigger apoptotic cell death.[3] This is often mediated through the modulation of key signaling pathways like NF-κB and Wnt, leading to the activation of the caspase cascade.
Caption: Generalized signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cross-Validation
A systematic approach is necessary to validate the effects of this compound across different cell lines. The following workflow outlines the key steps.
Caption: Experimental workflow for cross-validating this compound's effects.
Conclusion
The currently available data on the cross-validation of this compound's effects in different cell lines is limited. To establish its potential as a therapeutic agent, a systematic evaluation of its impact on cell viability, apoptosis, and underlying signaling mechanisms across a diverse panel of cancer cell lines is imperative. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct such investigations, which will be critical in elucidating the compound's efficacy and selectivity profile.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opposite modulation of astroglial proliferation by adenosine 5'-O-(2-thio)-diphosphate and 2-methylthioadenosine-5'-diphosphate: mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-O-Acetyl Adenosine and 2',3'-di-O-Acetyl Adenosine for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and experimental considerations of two key acetylated adenosine (B11128) analogs.
This guide provides a comprehensive comparison of 5'-O-Acetyl Adenosine and 2',3'-di-O-Acetyl Adenosine, offering researchers, scientists, and drug development professionals a detailed analysis of their respective characteristics. Acetylated derivatives of adenosine are of significant interest as potential prodrugs, designed to enhance the therapeutic potential of adenosine by improving its metabolic stability and cellular permeability. This document summarizes key data, outlines experimental protocols, and visualizes potential mechanisms of action to aid in the selection and application of these compounds in research and development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these molecules is crucial for their application in experimental settings. The addition of acetyl groups modifies the polarity and size of the parent adenosine molecule, influencing its solubility, membrane permeability, and interaction with biological targets.
| Property | This compound | 2',3'-di-O-Acetyl Adenosine |
| Molecular Formula | C₁₂H₁₅N₅O₅[1] | C₁₄H₁₇N₅O₆[2] |
| Molecular Weight | 309.28 g/mol [1] | 351.31 g/mol [2] |
| CAS Number | 2140-25-2[1][3] | 29886-19-9[2] |
| Appearance | White to off-white solid | No data available |
| Solubility | Slightly soluble in DMSO and Methanol | No data available |
| Predicted LogP | -1.0 | -0.5[2] |
Biological Activity and Mechanism of Action
Both this compound and 2',3'-di-O-Acetyl Adenosine are considered adenosine analogs and likely function as prodrugs. The acetyl groups are expected to be cleaved by intracellular esterases, releasing adenosine to interact with its G protein-coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This interaction triggers downstream signaling cascades that mediate a wide range of physiological effects, including vasodilation, neurotransmission, and modulation of inflammation.[4]
A key differentiator lies in their metabolic stability. The 5'-hydroxyl group of adenosine is crucial for the activity of adenosine deaminase (ADA), an enzyme that degrades adenosine to inosine. By acetylating this position, this compound is likely protected from deamination, potentially leading to a longer biological half-life and more sustained adenosine receptor activation compared to adenosine itself or 2',3'-di-O-Acetyl Adenosine, where the 5'-hydroxyl group remains free.
While direct comparative studies on the biological effects of these two specific compounds are limited, the differential acetylation is expected to influence their rate of hydrolysis, cellular uptake, and ultimately, the spatiotemporal concentration of released adenosine.
Experimental Protocols
General Synthesis of Acetylated Adenosine Derivatives
A general method for the acetylation of nucleosides involves the use of an acetylating agent in a suitable solvent. The following protocol is a representative example and may require optimization for specific compounds.
Materials:
-
Adenosine
-
Acetic anhydride (B1165640) or N-acetylimidazole
-
Pyridine or an aqueous buffer (e.g., sodium bicarbonate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, methanol, chloroform)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve adenosine in a suitable solvent like pyridine.
-
Add the acetylating agent (e.g., acetic anhydride) dropwise to the solution at a controlled temperature (e.g., 0°C).
-
Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or methanol).
-
Extract the product using an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired acetylated adenosine.[5]
Note: The regioselectivity of acetylation (i.e., which hydroxyl groups are acetylated) can be influenced by the choice of reagents, solvent, and reaction conditions.
Enzymatic Hydrolysis Assay
To compare the rate of adenosine release from this compound and 2',3'-di-O-Acetyl Adenosine, an enzymatic hydrolysis assay using a source of esterases (e.g., porcine liver esterase or cell lysates) can be performed.
Materials:
-
This compound
-
2',3'-di-O-Acetyl Adenosine
-
Porcine liver esterase (or other suitable esterase)
-
Phosphate (B84403) buffer (pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) and water (HPLC grade)
-
Adenosine standard
Procedure:
-
Prepare stock solutions of this compound and 2',3'-di-O-Acetyl Adenosine in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the esterase in phosphate buffer.
-
Initiate the reaction by adding the acetylated adenosine substrate to the pre-warmed esterase solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a stopping solution (e.g., acetonitrile or a strong acid).
-
Analyze the samples by HPLC to quantify the amount of adenosine released.
-
Generate a standard curve for adenosine to determine the concentration in the samples.
-
Calculate the rate of hydrolysis for each compound.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for acetylated adenosine derivatives and a general workflow for their synthesis and analysis.
Conclusion
This compound and 2',3'-di-O-Acetyl Adenosine represent valuable tools for studying adenosine signaling and for the development of novel therapeutics. Their primary distinction lies in the position of acetylation, which is predicted to significantly impact their metabolic stability, particularly their susceptibility to deamination by ADA. This compound, with its protected 5'-hydroxyl group, is expected to exhibit a longer half-life, potentially leading to more sustained downstream effects. In contrast, 2',3'-di-O-Acetyl Adenosine may be more rapidly converted to adenosine and subsequently metabolized.
The choice between these two analogs will depend on the specific experimental goals. For studies requiring prolonged adenosine receptor activation, this compound may be the preferred compound. Conversely, for applications where a more rapid, transient release of adenosine is desired, 2',3'-di-O-Acetyl Adenosine could be more suitable. Further direct comparative studies are warranted to fully elucidate their differential pharmacological profiles and to guide their optimal use in research and drug development.
References
- 1. usbio.net [usbio.net]
- 2. 2',3'-Di-O-acetyladenosine | C14H17N5O6 | CID 122538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2140-25-2 [m.chemicalbook.com]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
5'-O-Acetyl Adenosine vs. Adenosine: A Comparative Analysis of Enzymatic Substrate Efficiency
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nucleoside analogs and key metabolic enzymes is paramount. This guide provides a detailed comparison of 5'-O-Acetyl Adenosine (B11128) and its parent molecule, adenosine, as substrates for specific enzymes. While direct comparative kinetic data for 5'-O-Acetyl Adenosine is limited in publicly available literature, this analysis synthesizes existing data for adenosine and discusses the likely impact of 5'-O-acetylation on enzymatic processing, supported by established principles of enzyme-substrate specificity.
Executive Summary
Adenosine is a critical purine (B94841) nucleoside involved in numerous physiological processes and is a substrate for several key enzymes, including adenosine kinase, adenosine deaminase, and S-adenosylhomocysteine hydrolase. Its analog, this compound, features an acetyl group at the 5'-hydroxyl position of the ribose sugar. This modification can significantly alter its interaction with enzyme active sites. Based on the substrate specificities of relevant enzymes, it is hypothesized that this compound is likely a poorer substrate than adenosine for enzymes that require a free 5'-hydroxyl group for binding or catalysis, such as adenosine kinase and S-adenosylhomocysteine hydrolase. Its efficacy as a substrate for adenosine deaminase is also questionable, as modifications to the ribose moiety can impact binding and catalytic rates.
Enzymatic Processing of Adenosine: A Baseline for Comparison
To understand the potential of this compound as an enzyme substrate, it is essential to first examine the enzymatic pathways of adenosine.
Adenosine Kinase (ADK)
Adenosine kinase is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations. This reaction is the first step in the salvage pathway for purine synthesis.
Adenosine Deaminase (ADA)
Adenosine deaminase irreversibly deaminates adenosine to inosine. This enzyme plays a vital role in purine metabolism and is particularly important in the immune system.
S-Adenosylhomocysteine Hydrolase (SAHH)
S-adenosylhomocysteine hydrolase catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. This reaction is critical for regulating cellular methylation processes, as SAH is a potent inhibitor of methyltransferases.
Comparative Analysis: Adenosine vs. This compound as an Enzyme Substrate
Table 1: Predicted Substrate Efficiency Comparison
| Enzyme | Adenosine as Substrate | This compound as Substrate (Predicted) | Rationale for Prediction |
| Adenosine Kinase (ADK) | Excellent substrate. | Likely a poor substrate or not a substrate. | ADK-catalyzed phosphorylation occurs at the 5'-hydroxyl group. The presence of an acetyl group blocks this site, preventing the transfer of phosphate (B84403) from ATP. |
| Adenosine Deaminase (ADA) | Excellent substrate. | Potentially a substrate, but likely with lower efficiency. | The active site of ADA primarily interacts with the purine ring and the N9-glycosidic bond. While the 5'-position is not the primary site of catalysis, modifications to the ribose moiety can affect overall binding affinity and the orientation of the substrate within the active site, potentially reducing the reaction rate. |
| S-Adenosylhomocysteine Hydrolase (SAHH) | Functions in the reverse reaction to synthesize SAH. | Unlikely to be a substrate. | Studies on substrate analogs have shown that modifications at the 5'-OH group of adenosine render the molecule inactive as a substrate for SAHH[1]. The acetyl group would likely prevent proper binding and catalysis. |
Experimental Protocols for Enzyme Activity Assays
The following are detailed methodologies for key experiments to determine the kinetic parameters of enzymes involved in adenosine metabolism. These protocols can be adapted to compare the substrate efficiency of adenosine and this compound.
Adenosine Kinase (ADK) Activity Assay
A common method for measuring ADK activity is a coupled spectrophotometric assay.
Principle: The ADP produced from the phosphorylation of adenosine is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
2.5 mM ATP
-
0.1 mM NADH
-
1 mM Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK): 5 U/mL
-
Lactate Dehydrogenase (LDH): 5 U/mL
-
Substrate: Varying concentrations of adenosine or this compound
-
Human recombinant adenosine kinase
Procedure:
-
Prepare the reaction mixture containing all reagents except the substrate and enzyme.
-
Add the adenosine kinase to the reaction mixture.
-
Initiate the reaction by adding the substrate (adenosine or this compound).
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C using a microplate reader.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.
Adenosine Deaminase (ADA) Activity Assay
ADA activity can be determined by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Principle: Adenosine has a maximal absorbance at 259 nm, while inosine's absorbance is lower at this wavelength. The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm.
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate (pH 7.0)
-
Substrate: Varying concentrations of adenosine or this compound
-
Adenosine Deaminase
Procedure:
-
Prepare the reaction mixture in a UV-transparent plate or cuvette containing the assay buffer and substrate.
-
Initiate the reaction by adding adenosine deaminase.
-
Monitor the decrease in absorbance at 265 nm over time at 37°C.
-
Calculate the initial reaction velocity from the linear portion of the absorbance change.
-
Determine kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay
The hydrolytic activity of SAHH can be measured using a colorimetric assay that detects the production of homocysteine.
Principle: The homocysteine produced from the hydrolysis of SAH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm[2][3].
Reagents:
-
Reaction Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA
-
S-Adenosylhomocysteine (SAH) solution
-
DTNB solution (10 mM in reaction buffer)
-
Purified SAH Hydrolase
Procedure:
-
Set up the reaction mixture in a microplate well containing the reaction buffer, DTNB, and SAH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the SAH Hydrolase enzyme.
-
Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
To test this compound or adenosine as substrates in the reverse (synthesis) direction, the disappearance of homocysteine in the presence of the respective nucleoside would need to be monitored.
Conclusion
While direct experimental evidence is lacking, a thorough analysis of the structure and function of key adenosine-metabolizing enzymes strongly suggests that this compound is an inferior substrate compared to adenosine. The acetylation at the 5'-hydroxyl position is predicted to sterically hinder or completely block the catalytic activity of enzymes like adenosine kinase and S-adenosylhomocysteine hydrolase, which require a free hydroxyl group at this position. For adenosine deaminase, while the modification is not at the primary reaction site, a decrease in binding affinity and catalytic efficiency is anticipated.
To definitively determine the substrate efficiency of this compound, direct kinetic studies using the experimental protocols outlined above are necessary. Such studies would provide valuable quantitative data (Km and kcat/Km) to confirm these predictions and would be of significant interest to researchers in drug development and molecular biology.
References
Comparative Guide to Kinase Assay Methodologies: Alternatives to 5'-O-Acetyl Adenosine
In the landscape of drug discovery and biological research, the study of protein kinases is paramount due to their critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, making them a major class of therapeutic targets. While various methods exist to measure kinase activity, this guide provides a comparative analysis of modern, robust alternatives to assays involving compounds like 5'-O-Acetyl Adenosine, focusing on technologies widely adopted for high-throughput screening (HTS) and inhibitor profiling.
This guide will objectively compare the performance of leading kinase assay technologies, supported by experimental data and detailed protocols. We will delve into luminescence-based, fluorescence-based, and radiometric assays, providing researchers, scientists, and drug development professionals with the information needed to select the optimal method for their specific research goals.
Overview of Kinase Assay Technologies
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a substrate (a peptide, protein, or other molecule). The choice of assay technology depends on factors such as the specific kinase, the type of inhibitor being studied (e.g., ATP-competitive vs. allosteric), required throughput, and cost. Modern assays have moved towards universal methods that detect a common product of the kinase reaction, such as ADP, or measure the depletion of ATP.[1]
Key Performance Parameters
-
Z'-Factor : A statistical measure of assay quality and robustness. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2]
-
IC50 Value : The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.
-
Sensitivity : The ability of the assay to detect low levels of enzyme activity or product formation.
-
Throughput : The number of assays that can be performed in a given amount of time.
Quantitative Comparison of Kinase Assay Platforms
The following table summarizes the performance of major kinase assay technologies based on key parameters. These technologies offer significant advantages in terms of universality and HTS compatibility over older, more specialized methods.
| Parameter | Luminescence (ADP-Glo™) | Luminescence (Kinase-Glo®) | Fluorescence Polarization (FP) | TR-FRET | Radiometric ([γ-³²P]ATP) |
| Principle | Measures ADP production via a luciferase-luciferin reaction.[3][4] | Quantifies ATP depletion using a luciferase-luciferin reaction.[2][5] | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. | Measures energy transfer between donor and acceptor fluorophores in close proximity. | Directly measures the incorporation of a radiolabeled phosphate into a substrate.[1] |
| Signal Correlation | Signal is directly proportional to kinase activity.[5] | Signal is inversely proportional to kinase activity.[5] | Signal change depends on assay design (increase or decrease). | Signal change depends on assay design (increase or decrease). | Signal is directly proportional to kinase activity. |
| Z'-Factor | Typically > 0.7[4] | Generally > 0.7[2] | Generally > 0.5 | Typically > 0.6 | Not typically used for single-point determination, but assays are robust. |
| Sensitivity | High; can detect low % ATP to ADP conversion.[3][4] | High | Moderate to High | High | Very High (Gold Standard)[1] |
| Throughput | High (384- & 1536-well compatible) | High (384- & 1536-well compatible) | High | High | Lower due to handling and disposal requirements. |
| Advantages | Universal for any kinase, high S/B ratio, suitable for high ATP concentrations.[3][4] | Simple "add-and-read" format, broadly applicable.[2] | Homogeneous, no-wash format, relatively low cost. | Robust, less interference from fluorescent compounds. | Direct measurement, highly sensitive, considered the "gold standard".[1] |
| Disadvantages | Two-step reagent addition. | Indirect measurement, susceptible to compounds that interfere with luciferase.[6] | Potential for false positives from fluorescent compounds, requires labeled reagents.[6] | Higher reagent costs, requires specific instrumentation.[6] | Requires handling of radioactive materials, waste disposal, safety infrastructure.[1] |
Signaling Pathway and Experimental Workflows
To understand how these assays function, it is essential to visualize the core kinase reaction and the subsequent detection steps.
References
A Researcher's Guide to Confirming the Identity of Synthesized 5'-O-Acetyl Adenosine
For researchers, scientists, and drug development professionals, the accurate identification of synthesized compounds is paramount. This guide provides a comparative overview of the key analytical techniques used to confirm the identity of 5'-O-Acetyl Adenosine (B11128), a crucial derivative of adenosine used in various biochemical studies. We present supporting experimental data and detailed protocols to aid in the unambiguous characterization of this molecule.
The successful synthesis of 5'-O-Acetyl Adenosine (C₁₂H₁₅N₅O₅, Molar Mass: 309.28 g/mol ) requires rigorous analytical confirmation to ensure its purity and structural integrity.[1] The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information to build a comprehensive characterization profile.
Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of this compound. While HPLC provides information on purity and retention characteristics, NMR and MS are indispensable for elucidating the precise molecular structure.
| Analytical Technique | Information Provided | Key Parameters |
| ¹H and ¹³C NMR | Detailed structural information, including the position of the acetyl group and the integrity of the adenosine scaffold. | Chemical shifts (δ), coupling constants (J), and integration values. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns for structural verification. | Mass-to-charge ratio (m/z) of the molecular ion and key fragment ions. |
| HPLC | Purity assessment and determination of retention time under specific chromatographic conditions. | Retention time (Rt), peak purity, and percentage area. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the selective acetylation of adenosine.
Materials:
-
Adenosine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve adenosine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a gradient of methanol in ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra are critical for confirming the regioselectivity of the acetylation.
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz): (Note: These are predicted values based on data from adenosine and its acetylated derivatives. Actual values may vary slightly.)
-
δ 8.3-8.1 (2H, m): H-2 and H-8 of the adenine (B156593) base
-
δ 7.3 (2H, br s): -NH₂ protons
-
δ 5.9 (1H, d): H-1' of the ribose sugar
-
δ 4.6-4.2 (3H, m): H-2', H-3', and H-4' of the ribose sugar
-
δ 4.4-4.2 (2H, m): H-5'a and H-5'b of the ribose sugar
-
δ 2.0 (3H, s): Acetyl group (-COCH₃) protons
Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz): (Note: These are predicted values based on data from adenosine and its acetylated derivatives. Actual values may vary slightly.)
-
δ 170.0: Acetyl carbonyl carbon
-
δ 156.1: C-6 of adenine
-
δ 152.3: C-2 of adenine
-
δ 149.0: C-4 of adenine
-
δ 140.0: C-8 of adenine
-
δ 119.3: C-5 of adenine
-
δ 87.9: C-1' of ribose
-
δ 81.9: C-4' of ribose
-
δ 73.4: C-2' of ribose
-
δ 70.6: C-3' of ribose
-
δ 64.0: C-5' of ribose
-
δ 20.8: Acetyl methyl carbon
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Technique: Electrospray Ionization (ESI) in positive ion mode is commonly used.
Expected Molecular Ion Peak:
-
[M+H]⁺: m/z 310.1
Expected Fragmentation Pattern: The fragmentation pattern will typically show the loss of the acetyl group and cleavage of the glycosidic bond.
-
Loss of acetyl group (-42 Da): m/z 268.1 (corresponding to adenosine)
-
Adenine fragment: m/z 136.1
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized this compound and to compare it with starting material and potential byproducts.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol in water or acetonitrile (B52724) in water is typically used.[2] For example, a gradient of 10% to 90% methanol in water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 260 nm
-
Expected Retention Time: The retention time will be shorter than that of the more polar adenosine and will vary depending on the exact conditions. Under typical reverse-phase conditions, a retention time of approximately 10-15 minutes can be expected.
Comparative Data Summary
The following table summarizes the expected analytical data for this compound and its common precursor, Adenosine, for comparative purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (Acetyl Protons, ppm) | Expected [M+H]⁺ (m/z) | Typical HPLC Rt (min) |
| This compound | C₁₂H₁₅N₅O₅ | 309.28 | ~2.0 (s, 3H) | 310.1 | 10-15 |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | N/A | 268.1 | 5-10 |
Potential Impurities and Alternative Compounds
During the synthesis of this compound, several impurities might be formed. It is also useful to compare the synthesized product with other structurally related compounds.
Common Impurities:
-
Unreacted Adenosine: The starting material.
-
2',3'-di-O-acetyladenosine: Formed by acetylation at the 2' and 3' hydroxyl groups.
-
2',3',5'-tri-O-acetyladenosine: The fully acetylated product.[3][4]
Alternative Compounds for Comparison:
-
2',3'-di-O-acetyladenosine: A regioisomer that can be distinguished by NMR.
-
Adenosine-5'-carboxylate: A related derivative with a different functional group at the 5' position.
The characterization data for these compounds can be found in publicly available databases to aid in comparison.
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical flow of the identification process and the relationship between the compound and its analytical data.
References
- 1. This compound | C12H15N5O5 | CID 11953391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. 2',3',5'-tri-O-acetyladenosine | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side-by-side comparison of different 5'-O-Acetyl Adenosine synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of nucleoside analogs like 5'-O-Acetyl Adenosine (B11128) is a critical step in various research and development pipelines. This guide provides a side-by-side comparison of the most common methods for synthesizing 5'-O-Acetyl Adenosine, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Comparison of Synthesis Methods
The synthesis of this compound can be broadly categorized into three approaches: direct acetylation, a protection-deprotection strategy, and enzymatic synthesis. Each method presents distinct advantages and disadvantages in terms of selectivity, yield, and procedural complexity.
| Method | Key Features | Typical Reagents | Selectivity | Overall Yield (approx.) | Reaction Time (approx.) | Key Advantages | Key Disadvantages |
| Direct Acetylation | One-step reaction on unprotected adenosine. | Acetic anhydride (B1165640), Pyridine (B92270) or Acetic acid | Low to moderate; often yields a mixture of di-, tri-, and N-acetylated products. | Variable, often low for the desired product. | 1-4 hours | Procedurally simple, fewer steps. | Poor selectivity, difficult purification, low yield of the target molecule. |
| Protection-Deprotection Strategy | Multi-step synthesis involving protection of 2',3'-hydroxyls, acetylation of 5'-hydroxyl, and subsequent deprotection. | 2,2-Dimethoxypropane (B42991), p-TsOH, Acetic anhydride, DMAP, TFA | High | ~45% | 24-48 hours | High selectivity, pure product. | Multi-step, time-consuming, requires purification at each step. |
| Enzymatic Synthesis | Enzyme-catalyzed regioselective acetylation of the 5'-hydroxyl group. | Lipase (B570770) (e.g., from Thermomyces lanuginosus or Candida antarctica), Acetic anhydride or vinyl acetate (B1210297), Organic solvent | Excellent ( >95%) | High (potentially >90%) | 4-24 hours | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a factor, optimization of reaction conditions may be required. |
Experimental Protocols
Method 1: Direct Acetylation of Adenosine
This method involves the direct treatment of adenosine with an acetylating agent. However, controlling the selectivity for the 5'-hydroxyl group is a significant challenge, often leading to a mixture of products.
Protocol:
-
Dissolve adenosine (1 mmol) in anhydrous pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in chloroform (B151607) to separate the desired this compound from other acetylated byproducts.
Method 2: Protection-Deprotection Strategy
This multi-step approach offers high selectivity by temporarily protecting the 2' and 3'-hydroxyl groups.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine
-
Suspend adenosine (10 mmol) in a mixture of acetone (B3395972) (100 mL) and 2,2-dimethoxypropane (25 mL).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.5 mmol) as a catalyst.
-
Stir the mixture at room temperature for 12-16 hours.
-
Neutralize the reaction with triethylamine (B128534) (TEA).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: chloroform/methanol) to yield 2',3'-O-Isopropylideneadenosine. An expected yield is approximately 56%[1].
Step 2: Synthesis of 5'-O-Acetyl-2',3'-O-Isopropylideneadenosine
-
Dissolve 2',3'-O-Isopropylideneadenosine (5 mmol) in anhydrous dichloromethane (B109758) (DCM) (50 mL).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.5 mmol) and triethylamine (TEA) (7.5 mmol).
-
Cool the mixture to 0 °C and add acetic anhydride (6 mmol) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain 5'-O-Acetyl-2',3'-O-Isopropylideneadenosine. A typical yield for this step is around 81.5%[1].
Step 3: Deprotection to this compound
-
Dissolve 5'-O-Acetyl-2',3'-O-Isopropylideneadenosine (4 mmol) in a 50% aqueous solution of trifluoroacetic acid (TFA) (20 mL).
-
Stir the solution at 0 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound. This deprotection step can proceed in quantitative yield[1].
Method 3: Enzymatic Synthesis
This method utilizes the high regioselectivity of lipases to specifically acetylate the 5'-hydroxyl group of adenosine.
Protocol:
-
Suspend adenosine (1 mmol) and a lipase, such as immobilized Thermomyces lanuginosus lipase (e.g., 50 mg), in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF) or tert-butyl methyl ether (MTBE) (20 mL).
-
Add vinyl acetate or acetic anhydride (1.5 mmol) as the acyl donor.
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (typically 4-24 hours), filter off the immobilized enzyme.
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield highly pure this compound. Studies on similar ribonucleosides suggest that 5'-regioselectivity can be excellent, often exceeding 95%[2].
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical synthesis methods.
Caption: Protection-Deprotection Synthesis Workflow.
Caption: Direct Acetylation and Purification Workflow.
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher. For applications demanding high purity and unambiguous structure, the protection-deprotection strategy is the most reliable, despite its lengthier procedure. For rapid, small-scale synthesis where purity is less critical and a mixture of products can be tolerated or separated, direct acetylation may suffice. The enzymatic approach stands out as a highly promising alternative, offering excellent selectivity and mild reaction conditions, making it an attractive option for sustainable and efficient synthesis, particularly as the availability and robustness of industrial enzymes continue to improve. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision on the most suitable synthetic route.
References
Evaluating the Specificity of 5'-O-Acetyl Adenosine in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 5'-O-Acetyl Adenosine (B11128) against its parent compound, adenosine, in biological systems. The central hypothesis is that 5'-O-Acetyl Adenosine functions as a prodrug of adenosine, offering potentially improved cellular permeability and controlled release of the active molecule. This guide outlines the rationale behind this hypothesis, presents the known biological functions of adenosine, and provides detailed experimental protocols to enable researchers to quantitatively assess the specificity and efficacy of this compound.
Introduction: The Prodrug Strategy for Enhanced Adenosine Signaling
Adenosine is a ubiquitous nucleoside that plays a critical role in cellular signaling by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses. However, the therapeutic application of adenosine is often limited by its short half-life and rapid metabolism.
This compound, an adenosine derivative, is proposed to act as a prodrug. The addition of an acetyl group at the 5'-hydroxyl position increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Once inside the cell, it is anticipated that intracellular esterases hydrolyze the acetyl group, releasing adenosine to interact with its receptors. This strategy could provide a more controlled and sustained release of adenosine, potentially leading to more specific and prolonged therapeutic effects.
Comparative Analysis: this compound vs. Adenosine
The specificity of this compound is intrinsically linked to its conversion to adenosine. Therefore, a direct comparison of its biological activity with adenosine is crucial. The following tables summarize the known activities of adenosine and provide a framework for the experimental evaluation of this compound.
Adenosine Receptor Binding Affinity
The binding affinity of a compound to its receptor is a primary determinant of its potency. The table below lists the reported binding affinities (Ki) of adenosine for its receptors. It is hypothesized that this compound will have a significantly lower affinity for these receptors, as the bulky acetyl group is expected to hinder binding.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine | ~30-100 | ~100-500 | >10,000 | ~300-1000 |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Functional Activity at Adenosine Receptors: Adenylyl Cyclase Modulation
Adenosine receptors are coupled to adenylyl cyclase, with A1 and A3 receptors being inhibitory (decreasing cAMP levels) and A2A and A2B receptors being stimulatory (increasing cAMP levels). The functional activity of adenosine is presented below. As a prodrug, this compound is expected to show minimal direct effect on adenylyl cyclase activity. Its observed effect would be dependent on its conversion to adenosine.
| Compound | Effect on Adenylyl Cyclase (via A1/A3) | IC50 (nM) | Effect on Adenylyl Cyclase (via A2A/A2B) | EC50 (nM) |
| Adenosine | Inhibition | ~10-100 | Stimulation | ~100-1000 (A2A), >10,000 (A2B) |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
2.3.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-Acetyl Adenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 5'-O-Acetyl Adenosine (B11128), a key adenosine derivative in various research applications. While a specific Safety Data Sheet (SDS) for 5'-O-Acetyl Adenosine is not publicly available, this document outlines a robust safety protocol based on best practices for handling analogous acetylated nucleosides.
Crucially, before commencing any work with this compound, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) from your chemical supplier. This document will contain detailed and verified safety information tailored to the exact product in use.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat or a disposable gown. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary if handling large quantities or creating dust/aerosols. | Prevents inhalation of the compound, especially in powder form. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
When weighing or transferring the solid material, take care to avoid the formation of dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, gently sweep or vacuum the material into a labeled waste container. Avoid dry sweeping which can generate dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and empty containers should be placed in a sealed, labeled hazardous waste container for proper disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
